Methargen
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53370-43-7 |
|---|---|
Molecular Formula |
C21H14Ag2O6S2 |
Molecular Weight |
642.2 g/mol |
IUPAC Name |
disilver;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Ag/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
BROSRFATIJCNNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Properties of Methergine (Methylergonovine Maleate)
Note: The term "Methargen" is not a recognized chemical compound. It is highly probable that this is a misspelling of Methergine , the brand name for the active pharmaceutical ingredient Methylergonovine Maleate (B1232345) . This guide provides a detailed overview of the chemical structure and properties of Methylergonovine Maleate for researchers, scientists, and drug development professionals.
Methylergonovine maleate is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing its tone, rate, and amplitude of rhythmic contractions.[1]
Chemical Structure and Identification
Methylergonovine is an ergoline (B1233604) derivative, characterized by a complex tetracyclic ring system. The maleate salt form is the common pharmaceutical preparation.
-
IUPAC Name: (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid[3][4]
-
Chemical Formula: C₂₄H₂₉N₃O₆[3]
-
Canonical SMILES: CN1[C@]2(C(C=3C=4C(C2)=CNC4C=CC3)=C--INVALID-LINK--CO)=O">C@@HC1)[H].C(=C\C(O)=O)\C(O)=O[6]
The core structure is that of lysergic acid, with a propanolamide side chain attached at the C8 position.
Physicochemical Properties
The following table summarizes key quantitative data for Methylergonovine Maleate.
| Property | Value | Source |
| Molecular Weight | 455.5 g/mol | [3][5] |
| Appearance | White powder | [5] |
| Melting Point | 172°C (decomposes) | [5] |
| Boiling Point | 638.4°C at 760mmHg (estimate) | [5] |
| Water Solubility | 25 mg/mL | [5] |
| XLogP3 | 1.96530 | [5] |
Mechanism of Action
Methergine's primary therapeutic effect is mediated through its direct action on uterine smooth muscle. It also interacts with various neurotransmitter receptors.
-
Uterotonic Effect: It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This leads to a sustained, powerful contraction that helps to compress the blood vessels within the uterine wall, thereby reducing blood loss.[1] The onset of action is immediate after intravenous administration.[1]
-
Vasoconstriction: Methylergonovine stimulates serotoninergic (specifically 5-HT receptors) and dopaminergic receptors, which contributes to its vasoconstrictive properties.[3] This arterial vasoconstriction is a generalized effect but is particularly important in the context of postpartum hemorrhage control.
-
Receptor Interactions: As an ergot alkaloid, it has a broad pharmacological profile, interacting with various adrenergic, dopaminergic, and serotonergic receptors.[3][7] This complex pharmacology underlies both its therapeutic effects and some of its side effects.
Below is a diagram illustrating the logical flow of Methergine's primary mechanism of action.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of Methylergonovine Maleate are proprietary or published in specialized, peer-reviewed scientific literature. These protocols would typically include methods such as:
-
Synthesis: Semi-synthesis from naturally occurring ergot alkaloids, involving specific chemical reactions to modify the side chain of the lysergic acid core.
-
Purification: Techniques like column chromatography and recrystallization to achieve high purity.
-
Structural Elucidation: Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
-
Pharmacological Assays: In vitro and in vivo studies to determine receptor binding affinities and functional activity, such as measuring uterine contractions in animal models.[4]
Access to these detailed methodologies typically requires subscriptions to scientific journals or access to pharmaceutical development documentation.
References
An In-depth Technical Guide to the Discovery and Synthesis of Methergine (Methylergonovine Maleate)
Note: Initial searches for "Methargen" did not yield any relevant results. It is highly probable that this was a misspelling of "Methergine," the brand name for Methylergonovine (B92282) Maleate. This document proceeds under that assumption.
This technical guide provides a comprehensive overview of Methergine (methylergonovine maleate), a semi-synthetic ergot alkaloid. It is intended for researchers, scientists, and drug development professionals, detailing the compound's synthesis, mechanism of action, pharmacokinetic properties, and clinical applications, with a focus on its use in preventing and controlling postpartum hemorrhage.
Introduction and Chemical Properties
Methergine is a potent uterotonic agent derived from lysergic acid.[1] It is a semi-synthetic ergot alkaloid that was first approved for use in 1946.[2] Chemically designated as ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt), it is a salt of a methylated derivative of ergonovine.[3][4]
| Property | Value |
| Chemical Formula | C20H25N3O2.C4H4O4[5] |
| Molecular Weight | 455.5 g/mol [2] |
| Appearance | White powder[5] |
| Water Solubility | 25 mg/mL[5] |
| Storage Conditions | -20°C Freezer[5] |
| CAS Number | 57432-61-8[2] |
Synthesis
Methergine is synthesized from lysergic acid, a precursor obtained from the ergot fungus Claviceps purpurea. The synthesis process is analogous to that of ergonovine, with the key difference being the use of (+)-2-amino-1-butanol to form the peptide moiety of the molecule.[1]
Mechanism of Action
Methergine exerts its primary effect by acting directly on the smooth muscle of the uterus.[3][4][6][7][8] This action leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions, resulting in a rapid and sustained tetanic uterotonic effect.[3][4][6][7][8] This powerful contraction compresses the intramyometrial blood vessels, thereby controlling postpartum bleeding.[9][10]
The molecular mechanism involves interaction with multiple receptor systems. Methergine acts as an agonist or antagonist at serotonin (B10506), dopamine, and alpha-adrenergic receptors.[11] Its specific uterotonic effect is primarily mediated through the stimulation of serotonin 5-HT2A receptors on the uterine smooth muscle.[11] This stimulation, along with effects on adrenergic and dopaminergic receptors, leads to the observed potent and specific contraction of the uterus.[2][12]
Pharmacokinetics
The pharmacokinetic profile of Methergine varies with the route of administration. It is characterized by a rapid onset of action and distribution.
Table 1: Onset of Action and Bioavailability
| Route of Administration | Onset of Action | Bioavailability |
| Intravenous (IV) | Immediate[3][4][6][7][8] | N/A |
| Intramuscular (IM) | 2-5 minutes[3][4][6][7][8] | ~78% (during delivery)[6][8] |
| Oral | 5-10 minutes[3][4][6][7][8] | ~60%[6][8] |
Table 2: Pharmacokinetic Parameters in Healthy Female Volunteers
| Parameter | Oral Administration (0.2 mg tablet) | Intramuscular Injection (0.2 mg) |
| Mean Peak Plasma Concentration (Cmax) | 3243 ± 1308 pg/mL[8] | 5918 ± 1952 pg/mL[8] |
| Time to Peak Plasma Concentration (Tmax) | 1.12 ± 0.82 hours[8] | 0.41 ± 0.21 hours[8] |
| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 liters[6] | N/A |
| Plasma Clearance (CLp/F) | 14.4 ± 4.5 liters per hour[6] | N/A |
Methergine is rapidly distributed from plasma to peripheral tissues within 2-3 minutes following an IV injection.[3][4][6][7] The primary route of elimination is through hepatic metabolism, with significant first-pass metabolism contributing to the lower bioavailability of the oral formulation.[2][6]
Experimental Protocols
Detailed experimental protocols for the initial discovery and synthesis of Methergine are not publicly available. However, the pharmacokinetic data cited were derived from bioavailability studies conducted in healthy female volunteers. A generalized workflow for such a study is outlined below.
Methodology for a Bioavailability Study:
-
Subject Selection: Healthy, non-pregnant female volunteers are recruited. Subjects typically undergo a health screening and are required to fast overnight before drug administration.
-
Drug Administration: A single dose of Methergine (e.g., 0.2 mg) is administered either orally as a tablet or via intramuscular injection.
-
Blood Sample Collection: Blood samples are collected via an indwelling catheter at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
-
Bioanalytical Method: The concentration of methylergonovine in the plasma samples is determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC). Bioavailability is calculated by comparing the AUC of the oral formulation to the AUC of the intravenous or intramuscular formulation.
Clinical Use and Administration
The primary clinical indication for Methergine is the prevention and routine management of postpartum hemorrhage.[3][6][10] It is used to assist uterine involution and decrease bleeding after delivery.[3]
Dosage and Administration:
-
Intramuscular (IM): 1 mL (0.2 mg) administered after delivery of the anterior shoulder, after delivery of the placenta, or during the puerperium. May be repeated every 2-4 hours as required.[7]
-
Intravenous (IV): Same dosage as IM. This route is typically reserved for emergencies.[7]
-
Oral: One tablet (0.2 mg) taken 3 or 4 times daily in the puerperium for a maximum of one week.[7][8]
Contraindications: Methergine is contraindicated in patients with hypertension, preeclampsia, and during pregnancy.[7][10]
Drug Interactions
Methergine's vasoconstrictive properties can be enhanced by concurrent use with other drugs.[3]
-
CYP3A4 Inhibitors: Potent inhibitors of this enzyme (e.g., protease inhibitors, azole antifungals) can increase the effects of Methergine.
-
CYP3A4 Inducers: Strong inducers (e.g., nevirapine, rifampin) may decrease its pharmacological action.[6]
-
Beta-blockers: Concomitant use may enhance the vasoconstrictive action of ergot alkaloids.[4][6]
-
Anesthetics: Anesthetics like halothane (B1672932) and methoxyflurane (B143068) may reduce the oxytocic potency of Methergine.[4][6]
-
Other Vasoconstrictors: Caution should be exercised when used with other vasoconstrictors, ergot alkaloids, or prostaglandins.[4][6]
Conclusion
Methergine (methylergonovine maleate) remains a critical therapeutic agent in obstetrics for the management of postpartum hemorrhage. Its well-defined mechanism of action, rapid onset, and potent uterotonic effects make it an effective tool for preventing excessive blood loss after childbirth. A thorough understanding of its pharmacokinetic profile, potential drug interactions, and contraindications is essential for its safe and effective clinical use.
References
- 1. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. echemi.com [echemi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Methergine® (methylergonovine maleate) Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Methylergonovine (Methergine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Methylergometrine - Wikipedia [en.wikipedia.org]
- 12. Methergine: Mechanism of Action [picmonic.com]
Preliminary Biological Activity of Methylergonovine (Methergine)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preliminary biological activity of Methylergonovine, commercially known as Methergine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data.
Introduction
Methylergonovine is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] Its primary biological effect is centered on its potent uterotonic activity. This document will delve into the quantitative pharmacological data, the underlying mechanism of action, and the experimental protocols relevant to its study.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic parameters of Methylergonovine in healthy female volunteers.
Table 1: Pharmacokinetic Parameters of Methylergonovine (0.2 mg Dose) [2][3]
| Administration Route | Mean Peak Plasma Concentration (Cmax) (pg/mL) | Mean Time to Peak Plasma Concentration (Tmax) (hours) | Bioavailability |
| Oral (Tablet) | 3243 ± 1308 | 1.12 ± 0.82 | ~60%[1][3] |
| Intramuscular (IM) | 5918 ± 1952 | 0.41 ± 0.21 | ~78%[1][3] |
| Intravenous (IV) | Not Applicable | Immediate Onset[1][3] | 100% |
Table 2: Onset of Action of Methylergonovine [1][2][3][4]
| Administration Route | Onset of Action |
| Oral | 5-10 minutes |
| Intramuscular (IM) | 2-5 minutes |
| Intravenous (IV) | Immediate |
Mechanism of Action
Methylergonovine exerts its biological effects by acting directly on the smooth muscle of the uterus.[1][2][3][4] This action leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions.[1][2][3][4] The sustained and powerful contraction of the uterine muscle, known as a tetanic uterotonic effect, effectively shortens the third stage of labor and reduces blood loss.[1][2][3][4]
The molecular mechanism involves the stimulation of multiple receptor types, including adrenergic, dopaminergic, and serotonergic receptors, which leads to the contraction of smooth muscle cells.[5] Additionally, Methylergonovine has a vasoconstrictive effect on blood vessels, which can contribute to its hemostatic action but also necessitates caution in patients with hypertension.[5][6]
Experimental Protocols
A standard preclinical experimental workflow to assess the biological activity of a uterotonic agent like Methylergonovine would typically involve isolated organ bath studies.
Experimental Workflow: Isolated Uterine Tissue Contraction Assay
-
Tissue Preparation:
-
Euthanize a female rat in the estrus phase of the reproductive cycle.
-
Dissect and isolate the uterine horns in a physiological salt solution (e.g., De Jalon's solution).
-
Cut uterine segments of a standardized length (e.g., 1.5-2 cm).
-
-
Organ Bath Setup:
-
Suspend the uterine segment in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a resting tension (e.g., 1 g).
-
-
Data Acquisition:
-
Record the isometric contractions of the uterine tissue using a data acquisition system.
-
Establish a stable baseline of spontaneous contractions.
-
-
Compound Administration:
-
Prepare a stock solution of Methylergonovine in a suitable solvent (e.g., distilled water or saline).
-
Add cumulative concentrations of Methylergonovine to the organ bath at regular intervals.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of Methylergonovine.
-
Drug Interactions and Metabolism
Methylergonovine is metabolized primarily by the hepatic enzyme CYP3A4.[4][7] Therefore, co-administration with potent inhibitors of CYP3A4 (e.g., macrolide antibiotics, HIV protease inhibitors, azole antifungals) should be avoided as it can lead to elevated levels of Methylergonovine and an increased risk of vasospasm and ischemia.[3][4][8] Conversely, strong inducers of CYP3A4 (e.g., nevirapine, rifampin) may decrease its pharmacological effect.[1] Caution is also advised when used concurrently with other vasoconstrictors, ergot alkaloids, or beta-blockers.[1][3]
Conclusion
The preliminary biological data on Methylergonovine clearly define its role as a potent uterotonic agent. Its rapid onset of action and sustained effect on uterine smooth muscle make it a valuable therapeutic for the management of postpartum hemorrhage. The provided quantitative data, mechanistic understanding, and experimental workflow offer a solid foundation for further research and development in this area. It is crucial for researchers to consider its pharmacokinetic profile and potential for drug interactions in any future investigations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Methergine: Mechanism of Action [picmonic.com]
- 6. Methylergonovine (Methergine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Methylergometrine - Wikipedia [en.wikipedia.org]
- 8. reference.medscape.com [reference.medscape.com]
Methargen: A Novel Inhibitor of the JAK2-M/STAT3 Pathway - A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the hypothesized mechanism of action for Methargen, a novel small molecule inhibitor targeting a specific isoform of the Janus kinase 2, designated as JAK2-M. Preclinical data suggest that this compound exhibits high potency and selectivity for JAK2-M, a kinase implicated in the pathogenesis of certain hematological malignancies. This whitepaper provides a comprehensive overview of the proposed signaling pathway, summarizes key in vitro data, and details the experimental protocols used to elucidate this mechanism.
Introduction to the JAK-STAT Pathway and the Role of JAK2-M
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular cascade initiated by cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. A recently identified isoform, JAK2-M, has been found to be constitutively active in specific cancer cell lines due to a point mutation. This aberrant activity leads to the perpetual phosphorylation and activation of STAT3, driving uncontrolled cell growth and survival.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to be an ATP-competitive inhibitor of the JAK2-M kinase domain. By binding to the ATP-binding pocket of JAK2-M, this compound is believed to prevent the phosphorylation of the kinase itself and downstream substrates, most notably STAT3. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes essential for tumor cell survival and proliferation.
Caption: Hypothesized this compound-inhibited JAK2-M/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound.
Table 1: Kinase Inhibition Assay
| Kinase Target | IC50 (nM) |
| JAK2-M | 15.2 |
| JAK1 | 875.4 |
| JAK2 (Wild Type) | 450.1 |
| JAK3 | > 10,000 |
| TYK2 | 2,345.6 |
Table 2: Cell Viability Assay (72-hour incubation)
| Cell Line | Genotype | GI50 (nM) |
| HEL | JAK2-V617F | 25.8 |
| K562 | BCR-ABL | > 25,000 |
| Ramos | B-cell lymphoma | > 25,000 |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of JAK kinases.
Methodology:
-
A recombinant human JAK kinase enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
-
This compound is serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence resonance energy transfer (FRET)-based method.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Experimental workflow for the in vitro kinase assay.
Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in various cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is proportional to the number of viable cells.
-
Fluorescence is measured, and the GI50 values are calculated from the dose-response curves.
Objective: To confirm the inhibition of STAT3 phosphorylation by this compound in a cellular context.
Methodology:
-
The HEL cell line is treated with varying concentrations of this compound for 4 hours.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Logical Framework of the Hypothesis
The central hypothesis is that this compound's selective inhibition of the constitutively active JAK2-M isoform leads to the suppression of the downstream STAT3 signaling, resulting in the observed anti-proliferative effects in JAK2-M-driven cancer cells.
Caption: Logical framework illustrating the hypothesis and experimental approach.
Conclusion
The presented data and the proposed mechanism of action strongly suggest that this compound is a potent and selective inhibitor of the JAK2-M/STAT3 signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of hematological malignancies characterized by the JAK2-M mutation.
Methergine (Methylergonovine Maleate): A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Methylergonovine (B92282), a semi-synthetic ergot alkaloid marketed as Methergine, is a potent uterotonic agent primarily used for the prevention and control of postpartum hemorrhage.[1][2][3] Its pharmacological activity extends beyond uterine smooth muscle, presenting a compelling case for broader research applications. This document provides an in-depth technical guide on the core pharmacology of methylergonovine and explores its potential research applications in neurology and psychopharmacology, specifically in the treatment of vascular headaches and as a psychedelic agent. Detailed experimental protocols for preclinical and clinical research are provided, alongside a summary of its pharmacodynamic and pharmacokinetic properties.
Core Pharmacology of Methylergonovine
Methylergonovine is a derivative of the ergoline (B1233604) and lysergamide (B1675752) family, structurally related to lysergic acid.[4] Its primary mechanism of action is the direct stimulation of smooth muscle cells, which is most pronounced in the uterus.[2][3]
Mechanism of Action
Methylergonovine exhibits a complex polypharmacology, acting as an agonist or partial agonist at various G-protein coupled receptors. Its effects are primarily mediated through interactions with serotonergic (5-HT), dopaminergic, and alpha-adrenergic receptors.[5] The sustained, powerful contractions of the uterine muscle are attributed to its activity at these receptors, which leads to a decrease in blood loss after childbirth.[1][6]
Pharmacokinetics
The pharmacokinetic profile of methylergonovine is characterized by rapid absorption and onset of action.[3] Bioavailability is approximately 60% after oral administration and 78% after intramuscular injection.[4]
Table 1: Pharmacokinetic Parameters of Methylergonovine [3][4][7]
| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate |
| Bioavailability | ~60% | ~78% | 100% |
| Time to Peak Plasma Concentration (Tmax) | ~1.12 hours | ~0.41 hours | N/A |
| Elimination Half-life | ~3.39 hours | ~3.39 hours | ~3.39 hours |
| Metabolism | Hepatic (extensive first-pass) | Hepatic | Hepatic |
| Excretion | Primarily biliary | Primarily biliary | Primarily biliary |
Potential Research Applications
Beyond its established use in obstetrics, the unique pharmacological profile of methylergonovine suggests its potential utility in other therapeutic areas.
Neurology: Vascular Headache Treatment (Migraine and Cluster Headaches)
Methylergonovine is an active metabolite of methysergide, a drug previously used for migraine prophylaxis.[4] Its efficacy in treating vascular headaches is thought to be due to its vasoconstrictive properties on cerebral blood vessels, mediated by its interaction with serotonin (B10506) receptors.[8]
The proposed mechanism involves the activation of 5-HT1B and 5-HT1D receptors on cranial blood vessels, leading to their constriction.
A common animal model for studying migraine involves the administration of nitroglycerin (NTG) to rodents to induce hyperalgesia, a key symptom of migraine.[9]
-
Objective: To assess the efficacy of methylergonovine in reversing NTG-induced mechanical allodynia in mice.
-
Materials:
-
Male C57BL/6J mice[10]
-
Nitroglycerin (10 mg/kg, i.p.)[10]
-
Methylergonovine maleate (B1232345) (various doses)
-
Von Frey filaments for assessing mechanical sensitivity[11]
-
-
Procedure:
-
Habituate mice to the testing environment for 2 days.
-
Establish a baseline mechanical withdrawal threshold using von Frey filaments.
-
Administer NTG (10 mg/kg, i.p.) to induce hyperalgesia.[10]
-
Two hours post-NTG administration, assess the mechanical withdrawal threshold again to confirm hyperalgesia.
-
Administer methylergonovine at various doses to different groups of mice.
-
Measure the mechanical withdrawal threshold at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-methylergonovine administration.
-
-
Endpoint: A significant increase in the mechanical withdrawal threshold in the methylergonovine-treated groups compared to the vehicle control group.
This protocol is adapted from a study on the intravenous use of methylergonovine for severe migraine.[12][13]
-
Objective: To evaluate the efficacy and safety of intravenous methylergonovine for the acute treatment of migraine in an emergency department setting.
-
Study Design: Open-label, single-arm pilot study.
-
Participants: Adult female patients presenting with a severe migraine attack.
-
Intervention:
-
Assessments:
-
Pain intensity using a Visual Analog Scale (VAS) at baseline and at 5, 10, 15, 30, and 60 minutes post-administration.
-
Heart rate and blood pressure at the same time points.
-
Record any adverse events.
-
-
Primary Outcome: Percentage of patients achieving a pain-free state at 60 minutes.
Psychopharmacology: Psychedelic Potential
At doses significantly higher than those used in obstetrics, methylergonovine has been reported to produce psychedelic effects similar to LSD.[4] This is attributed to its agonist activity at the serotonin 5-HT2A receptor.
The psychedelic effects of classic hallucinogens are primarily mediated by the activation of the 5-HT2A receptor, leading to a cascade of intracellular events.
The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity.[14]
-
Objective: To determine if methylergonovine induces the head-twitch response in mice.
-
Materials:
-
Male C57BL/6J mice
-
Methylergonovine maleate (various doses)
-
A selective 5-HT2A antagonist (e.g., ketanserin) for validation
-
Observation chambers
-
-
Procedure:
-
Habituate mice to the observation chambers.
-
Administer methylergonovine at various doses to different groups of mice. A separate group should be pre-treated with a 5-HT2A antagonist before methylergonovine administration.
-
Immediately after administration, place the mice in the observation chambers and record the number of head twitches for a set period (e.g., 30 minutes).
-
-
Endpoint: A dose-dependent increase in the number of head twitches in the methylergonovine-treated groups, which is blocked by the 5-HT2A antagonist.
A calcium flux assay can be used to measure the functional activity of methylergonovine at the 5-HT2A receptor.[15]
-
Objective: To determine the potency and efficacy of methylergonovine as a 5-HT2A receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line)[15]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Methylergonovine maleate (various concentrations)
-
A known 5-HT2A agonist (e.g., serotonin) as a positive control
-
A plate reader capable of measuring fluorescence
-
-
Procedure:
-
Culture the 5-HT2A expressing cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of methylergonovine or the positive control to the wells.
-
Measure the change in fluorescence over time using the plate reader.
-
-
Endpoint: A dose-dependent increase in intracellular calcium concentration, from which an EC50 value (a measure of potency) can be calculated.
Established Clinical Application: Postpartum Hemorrhage
The primary clinical use of methylergonovine is in the active management of the third stage of labor and the prevention and treatment of postpartum hemorrhage.[1][3]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Methylergometrine - Wikipedia [en.wikipedia.org]
- 5. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylergonovine maleate as a cluster headache prophylactic: a study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of intravenous methylergonovine in migraine female patients attending the emergency department: a pilot open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of intravenous methylergonovine in migraine female patients attending the emergency department: a pilot open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Early In Vitro Profile of Methargen
For Research and Drug Development Professionals
Abstract: This document provides a comprehensive summary of the initial in vitro characterization of Methargen, a novel small molecule inhibitor. The data presented herein detail its biological activity in both cellular and biochemical assays, establishing a foundational understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic candidates. All presented data is for illustrative purposes.
Quantitative Data Summary
The primary objective of the initial in vitro studies was to determine the potency and selectivity of this compound against its intended target and its effect on cancer cell proliferation. The following tables summarize the key quantitative findings from these foundational experiments.
Table 1: Cellular Potency of this compound in Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of this compound, indicating its efficacy in inhibiting cell proliferation across a panel of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| A549 | Non-Small Cell Lung Cancer | 125 | ± 15 |
| MCF-7 | Breast Adenocarcinoma | 210 | ± 22 |
| HCT116 | Colorectal Carcinoma | 95 | ± 11 |
| U-87 MG | Glioblastoma | 350 | ± 45 |
Table 2: Biochemical Inhibition of Target Kinase TK-1
This table details the inhibitory activity of this compound against its putative molecular target, the recombinant human kinase TK-1. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined using a fluorescence-based kinase assay.
| Analyte | Parameter | Value (nM) | Assay Condition |
| This compound | IC50 | 45 | 10 µM ATP |
| This compound | Ki | 28 | ATP-competitive |
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the key experiments conducted to ascertain the in vitro profile of this compound.
Cell Viability (MTT) Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of human cancer cell lines.
Materials:
-
Human cancer cell lines (A549, MCF-7, HCT116, U-87 MG)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Cells were harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Plates were then incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: A serial dilution of this compound was prepared in culture medium, ranging from 1 nM to 100 µM. The medium from the cell plates was aspirated, and 100 µL of the medium containing the various concentrations of this compound was added to the respective wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vitro Kinase Inhibition Assay
Objective: To quantify the direct inhibitory effect of this compound on its target kinase, TK-1.
Materials:
-
Recombinant human TK-1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader
Procedure:
-
Reagent Preparation: A master mix containing the TK-1 enzyme and the biotinylated peptide substrate in kinase buffer was prepared.
-
Compound Dispensing: A serial dilution of this compound was dispensed into the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction was initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. The final reaction volume was 10 µL.
-
Incubation: The plate was incubated at room temperature for 60 minutes.
-
Reaction Termination and Detection: The reaction was stopped by the addition of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Signal Reading: The plate was incubated for another 60 minutes to allow for antibody binding, and the TR-FRET signal was read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The ratio of the emission signals (665 nm / 615 nm) was calculated. The IC50 value was determined from the dose-response curve, and the Ki value was calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the workflows of the key experimental protocols.
Unveiling the Molecular Targets of Methargen (Methylergonovine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methargen, known scientifically as methylergonovine (B92282), is a semi-synthetic ergot alkaloid primarily utilized in obstetric medicine to prevent and control postpartum hemorrhage. Its potent uterotonic and vasoconstrictive effects stem from its interaction with a range of molecular targets. This technical guide provides an in-depth exploration of the molecular pharmacology of methylergonovine, detailing its known targets, summarizing available quantitative binding data, outlining the experimental protocols used for target identification, and visualizing the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts related to this compound.
It is important to note that "this compound" is a common misspelling of "Methergine," the brand name for methylergonovine. This document will use the scientifically accurate term, methylergonovine.
Molecular Targets of Methylergonovine
Methylergonovine exerts its physiological effects by acting as a ligand for several G-protein coupled receptors (GPCRs). Its broad pharmacological profile is a result of its activity at various serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes.[1][2][3]
Primary Targets and Mechanism of Action
The primary therapeutic effect of methylergonovine, uterine contraction, is mediated through its agonist activity at serotonin 5-HT2A receptors located on the smooth muscle cells of the uterine wall.[4] Activation of these receptors leads to a cascade of intracellular signaling events, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction. Additionally, methylergonovine's interaction with alpha-adrenergic receptors contributes to its uterotonic and vasoconstrictive properties.
Methylergonovine is also known to be an antagonist at the dopamine D1 receptor .[2] Its complex interactions with multiple receptor systems underscore its potent physiological effects and also contribute to its side effect profile.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of methylergonovine for its various molecular targets. The inhibition constant (Kᵢ) is a measure of the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand, providing an indication of the ligand's affinity for the receptor. Lower Kᵢ values signify higher binding affinity.
| Receptor Subtype | Binding Affinity (Kᵢ) | Notes |
| Serotonin Receptors | ||
| 5-HT1E | < 100 nM | [5] |
| 5-HT2A | High Affinity (Agonist) | Specific Kᵢ value not consistently reported, but functionally confirmed as a primary target for uterotonic effects.[4] |
| 5-HT2B | Agonist | [6] |
| Dopamine Receptors | ||
| D1 | Antagonist | Specific Kᵢ value not consistently reported, but functional antagonism is a known mechanism.[2] |
| Adrenergic Receptors | ||
| Alpha (α) | Partial Agonist/Antagonist | Interacts with alpha-adrenergic receptors, contributing to smooth muscle contraction. Specific Kᵢ values for subtypes are not well-documented in readily available literature. |
Note: The binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.
Experimental Protocols: Target Identification and Binding Affinity Determination
The primary method for identifying and quantifying the binding affinity of ligands like methylergonovine to their receptor targets is the radioligand binding assay . This technique allows for the direct measurement of the interaction between a radiolabeled ligand and a receptor.
Generalized Radioligand Binding Assay Protocol (Filtration Method)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of ergot alkaloids to GPCRs.
1. Membrane Preparation:
-
Source: Tissues or cultured cells expressing the receptor of interest (e.g., uterine smooth muscle for 5-HT2A receptors, or recombinant cell lines overexpressing specific receptor subtypes).
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts of receptor are used in each assay.
2. Competitive Binding Assay:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Components:
-
Membrane Preparation: A standardized amount of the membrane preparation.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-Ketanserin for 5-HT2A receptors) is added at a fixed concentration, typically at or below its dissociation constant (Kᴅ).
-
Competing Ligand (Methylergonovine): A range of concentrations of unlabeled methylergonovine are added to compete with the radioligand for binding to the receptor.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.
-
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification of Bound Radioactivity:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of methylergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of methylergonovine and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Methylergonovine at the 5-HT2A Receptor
The following diagram illustrates the proposed signaling cascade following the activation of the 5-HT2A receptor by methylergonovine, leading to uterine smooth muscle contraction.
References
- 1. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SMPDB [smpdb.ca]
- 3. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Methylergonovine (HMDB0014497) [hmdb.ca]
- 5. acnp.org [acnp.org]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rapamycin (B549165), a macrolide compound with significant therapeutic interest. Originally developed as an antifungal agent, Rapamycin has garnered substantial attention for its potent immunosuppressive and anti-proliferative properties, leading to its use in preventing organ transplant rejection and in cancer therapy.[1][2][3] More recently, its role in modulating fundamental cellular processes has made it a focal point of research in aging and age-related diseases.[2][4][5] This document details the molecular mechanism of Rapamycin, its interaction with the mTOR signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines common experimental protocols.
Mechanism of Action
Rapamycin exerts its biological effects through a highly specific mechanism of action. It is a potent and selective inhibitor of the mechanistic target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][6][7][8] Rapamycin's inhibitory action is not direct; instead, it forms a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][9][10] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTOR's kinase activity.[1][8]
mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[6][7][8] Rapamycin acutely and primarily inhibits mTORC1, which is highly sensitive to the drug.[6][10][11] Chronic exposure to Rapamycin can also inhibit the assembly and function of mTORC2 in some cell types, although mTORC2 is generally considered less sensitive to Rapamycin.[6][9][10]
The mTOR Signaling Pathway
The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to control cellular functions.[7][11]
mTOR Complex 1 (mTORC1)
mTORC1 is a master regulator of cell growth and metabolism.[11] Its core components include mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[9][10] When activated by upstream signals such as growth factors (via the PI3K-AKT pathway) and amino acids, mTORC1 promotes anabolic processes like protein, lipid, and nucleotide synthesis, while inhibiting catabolic processes such as autophagy.[6][10][11]
Key downstream targets of mTORC1 include:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and elongation factors.[1][12]
-
eIF4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to initiate cap-dependent translation.[1][9]
-
ULK1/Atg13/FIP200 complex: mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation.[11][13]
The inhibition of mTORC1 by Rapamycin leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase, which underlies its antiproliferative and immunosuppressive effects.[1][12]
Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.
mTOR Complex 2 (mTORC2)
mTORC2 is composed of mTOR, Rictor, mSIN1, and Protor1/2.[7] It is generally considered Rapamycin-insensitive, although prolonged treatment can disrupt its assembly and function.[9][10] mTORC2 is activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[6][10] A key downstream target of mTORC2 is the kinase AKT. mTORC2 phosphorylates AKT at serine 473, leading to its full activation. Activated AKT then promotes cell survival and inhibits apoptosis.
Caption: The mTORC2 signaling pathway and its regulation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Rapamycin.
Table 1: Preclinical Efficacy of Rapamycin in Lifespan Extension in Mice
| Study Parameter | Finding | Citation |
| Lifespan Extension (Median) | Increased by 18% in female mice and 10% in male mice. | [14] |
| Lifespan Extension (General) | Mice lived three to four months longer, equivalent to about 10 human years. | [2] |
| Effect of Treatment Initiation Age | Increased lifespan observed even when treatment started later in life (e.g., 19 months of age in mice, equivalent to 65 human years). | [2] |
| Short-term Treatment Effect | Treatment for only 3 months at middle age was sufficient to increase life expectancy by up to 60%. | [14] |
| Meta-analysis of 29 Experiments | Significant decrease in age-specific mortality in 23 of 29 experiments, with a summary hazard ratio of 0.51. | [15] |
Table 2: Dosage and Administration of Rapamycin in Clinical Studies
| Study Population | Dosage Regimen | Purpose | Citation |
| Healthy Older Adults (50-85 years) | Intermittent Sirolimus (Rapamycin) on a weekly schedule (low, medium, and high doses). | To establish a long-term safety profile and efficacy in reducing clinical aging measures. | [14] |
| Healthy Young Men | A single dose of 6 mg. | To assess the effect on mTOR signaling. | [14] |
| Elderly Subjects | Rapamycin analogue (RAP001) at 0.5 mg/daily, 5 mg/weekly, and 20 mg/weekly. | To evaluate safety and immune response to influenza vaccination. | [14] |
| Healthy Adults (Longevity) | Typically between 3 mg and 10 mg per week, on a once-weekly dosing schedule. | Anti-aging purposes. | [16] |
| Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) Trial | 5 mg or 10 mg of Rapamycin once per week. | To assess changes in visceral fat and other aging biomarkers. | [17] |
Table 3: Pharmacokinetics of Rapamycin
| Parameter | Value | Notes | Citation |
| Relative Bioavailability (Compounded vs. Commercial) | Compounded Rapamycin has approximately 31.03% of the bioavailability of the same dose of commercial Rapamycin. | Based on a study measuring blood levels 24 hours after administration. | [18] |
| Dose-to-Blood Level Relationship | Linear for both compounded and commercial formulations. | Significant inter-individual variability observed. | [18] |
| Estimated Blood Levels per mg Dose | Compounded: 0.27 ng/mL per 1 mg dose; Commercial: 0.87 ng/mL per 1 mg dose. | Highlights the difference in bioavailability between formulations. | [18] |
Experimental Protocols
This section outlines common methodologies for key experiments involving Rapamycin, synthesized from various clinical trial protocols.
Randomized, Placebo-Controlled Trial for Anti-Aging Effects
This protocol is based on the design of studies evaluating the effects of Rapamycin on aging-related measures in healthy older adults.[14][17][19]
Objective: To assess the safety and efficacy of intermittent Rapamycin in reducing clinical and biological markers of aging.
Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Participants are randomly assigned to one of several arms: placebo, low-dose Rapamycin (e.g., 5 mg/week), or high-dose Rapamycin (e.g., 10 mg/week).
-
Treatment duration is typically 6 to 12 months.
Subject Selection:
-
Inclusion Criteria: Healthy older adults (e.g., aged 50-85 years), willing to undergo testing, with only well-managed chronic diseases.
-
Exclusion Criteria: Significant uncontrolled medical conditions, immunosuppression, or other contraindications to Rapamycin.
Intervention:
-
Oral administration of Rapamycin (Sirolimus) or a matching placebo once weekly.
-
Dose titration may be employed, starting with a lower dose and gradually increasing to the target dose to improve tolerability.
Outcome Measures:
-
Primary Outcome: Change in a specific aging biomarker, such as visceral fat measured by dual-energy X-ray absorptiometry (DXA), or a composite score of aging.
-
Secondary Outcomes:
-
Metabolic: Fasting glucose, insulin, HbA1c, lipid profile.
-
Inflammatory Markers: C-reactive protein (CRP), interleukin-6 (IL-6).
-
Immune Function: Response to vaccination, changes in immune cell populations.
-
Physical Function: Grip strength, walking speed, frailty index.
-
Safety and Tolerability: Incidence of adverse events, changes in liver and renal function.
-
Data Collection:
-
Baseline measurements are taken before the first dose.
-
Follow-up assessments are conducted at regular intervals (e.g., 3, 6, and 12 months) during the treatment period and may include a post-treatment follow-up.
Caption: A typical experimental workflow for a clinical trial of Rapamycin.
Conclusion
Rapamycin remains a compound of significant scientific and clinical interest. Its well-defined mechanism of action through the inhibition of mTORC1 provides a powerful tool for dissecting the roles of this central signaling pathway in health and disease. While its efficacy in extending lifespan in preclinical models is robust, its translation to human anti-aging therapies is still under active investigation, with a critical need for well-designed clinical trials to establish long-term safety and efficacy.[4][5][13] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this fascinating molecule.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. actascientific.com [actascientific.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cusabio.com [cusabio.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. invivogen.com [invivogen.com]
- 10. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifespan.io [lifespan.io]
- 15. academic.oup.com [academic.oup.com]
- 16. What is the Rapamycin Dose / Dosage for Anti-Aging or Longevity? - Rapamycin Longevity News [rapamycin.news]
- 17. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Initial Toxicological Screening of Methylergonovine Maleate: A Technical Guide
Disclaimer: The substance "Methargen" is not a recognized chemical or pharmaceutical agent. This document assumes the query refers to "Methergine," the brand name for methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid. All data and information presented herein pertain to methylergonovine maleate.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the initial toxicological screening protocols relevant to methylergonovine maleate, a potent uterotonic and vasoconstrictive agent. The document outlines methodologies for key toxicological assessments, including acute toxicity, genotoxicity, and repeated-dose toxicity, based on internationally recognized guidelines. Quantitative toxicological data for methylergonovine maleate is presented, and its primary mechanism of action is detailed through a signaling pathway diagram. This guide is intended to serve as a foundational resource for professionals involved in the non-clinical safety assessment of pharmaceuticals with similar profiles.
Introduction to Methylergonovine Maleate
Methylergonovine maleate is an ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2] Its pharmacological effect is mediated through direct action on smooth muscle, particularly of the uterus, causing sustained contractions that reduce blood loss.[2] It also exhibits broader vasoconstrictive properties by interacting with various biogenic amine receptors.[3] Understanding the toxicological profile of such a potent and biologically active compound is critical for its safe development and clinical use.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity of methylergonovine maleate.
Table 1: Acute Lethal Dose (LD50) of Methylergonovine Maleate
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 187 | [1][2] |
| Rat | Oral | 93 | [1][2] |
| Rabbit | Oral | 4.5 | [1][2] |
Note: The lethal dose in humans has not been established.[1][2]
Mechanism of Action and Signaling Pathway
Methylergonovine maleate exerts its effects by acting as a partial agonist and antagonist at adrenergic, dopaminergic, and serotonergic receptors.[3] This interaction with multiple receptor types leads to its primary therapeutic effects of uterine contraction and vasoconstriction, as well as its potential side effects.[3][4]
Experimental Protocols for Toxicological Screening
A standard initial toxicological screening program is essential to characterize the safety profile of a new pharmaceutical. The following protocols are based on established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
Workflow for Initial Toxicological Screening
The logical flow of an initial non-clinical safety assessment involves a tiered approach, starting with acute studies and moving towards more specialized and longer-term evaluations based on initial findings and intended clinical use.
Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)
-
Principle: This method assesses the toxicity following a single oral administration of the substance. It aims to identify a dose causing evident toxicity but not mortality, allowing for classification and labeling.[5]
-
Test Animals: Healthy, young adult rats (one sex, typically females, is sufficient).[5]
-
Housing and Feeding: Animals are housed in standard conditions with free access to laboratory diet and drinking water, except for a brief fasting period before dosing.[6]
-
Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are used. The starting dose is selected based on any existing data; otherwise, 300 mg/kg is the default.[5]
-
Procedure:
-
Animals are fasted overnight (food, not water) prior to dosing.[5]
-
The test substance is administered in a single dose by gavage.[5]
-
A single animal is dosed at the selected starting dose.
-
If the animal survives without evident toxicity, the next higher fixed dose is used in another animal. If evident toxicity is observed, the dose is not increased. If the animal dies, the next lower dose is used.
-
This sequential dosing continues until the dose causing evident toxicity is identified or no effects are seen at the highest dose. A confirmatory group of four more animals is then dosed at the selected level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations) caused by the test substance.[7][8] Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[7]
-
Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (a post-mitochondrial fraction, S9, from the liver of rodents treated with an enzyme-inducing agent) to account for the metabolic conversion of the test substance into mutagenic metabolites.[9]
-
Procedure:
-
The test substance, at various concentrations, is combined with the bacterial tester strain and the S9 mix (or buffer for the non-activation condition).[10]
-
This mixture is incubated and then plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).[10]
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
-
Data Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and/or a reproducible increase at one or more concentrations.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
-
Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[11] When an erythroblast develops into a polychromatic (immature) erythrocyte, the main nucleus is expelled. Any lagging chromosome fragments or whole chromosomes form micronuclei that remain in the cytoplasm.[11][12] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[11]
-
Test Animals: Mice or rats are commonly used.[11]
-
Route of Administration: The route should be relevant to human exposure. For methylergonovine, oral gavage would be appropriate.
-
Procedure:
-
Groups of animals (typically at least 5 per sex per group) are treated with the test substance at three dose levels, alongside vehicle and positive control groups.[11]
-
The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[13]
-
Bone marrow is typically sampled 24 and 48 hours after a single treatment.[11]
-
Bone marrow cells are extracted, smeared on slides, and stained.
-
At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.
-
-
Data Evaluation: The data are evaluated for a dose-related increase in the frequency of MN-PCEs. Statistical analysis is performed to determine if the increase is significant compared to the vehicle control group.
Conclusion
The initial toxicological screening of methylergonovine maleate, as outlined in this guide, provides a foundational understanding of its safety profile. The acute toxicity data indicates significant toxicity at relatively low doses in animal models. The mechanism of action, involving multiple receptor systems, explains both its therapeutic efficacy and potential for adverse effects, such as hypertension and vasospasm.[3][4] A comprehensive screening program, following standardized protocols for acute toxicity and genotoxicity, is crucial for characterizing the risks associated with this and other pharmacologically active ergot alkaloids. These non-clinical data are indispensable for guiding safe clinical development and establishing risk mitigation strategies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Methergine: Mechanism of Action [picmonic.com]
- 4. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. umwelt-online.de [umwelt-online.de]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 13. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Use of Methargen (Methylergonovine Maleate) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methargen (methylergonovine maleate) is a clinically approved drug for the prevention and control of postpartum hemorrhage. Its use in cell culture is for research purposes only. The following application notes and protocols are provided as a general guide and are based on the known pharmacological properties of methylergonovine (B92282). Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound, the brand name for methylergonovine maleate (B1232345), is a semi-synthetic ergot alkaloid.[1] Its primary clinical effect is the potent contraction of uterine smooth muscle, which is achieved by acting on a range of receptors.[2][3][4] In a research context, methylergonovine can be a valuable tool for studying cellular signaling pathways, particularly those involving smooth muscle physiology and receptor pharmacology.
Mechanism of Action: Methylergonovine acts as an agonist or partial agonist at several G-protein coupled receptors (GPCRs). It stimulates adrenergic, dopaminergic, and serotonergic (5-HT) receptors, with a notable effect on 5-HT2A receptors, leading to the contraction of smooth muscle.[2][5] This multi-receptor activity makes it a complex but interesting compound for in vitro studies.
Potential Research Applications in Cell Culture
-
Studying Smooth Muscle Cell Contraction and Signaling: Investigating the intracellular signaling cascades (e.g., calcium mobilization, protein kinase C activation) downstream of receptor activation in smooth muscle cell lines.
-
Receptor Binding and Functional Assays: Characterizing the binding affinity and functional activity of methylergonovine at specific receptor subtypes expressed in recombinant cell lines.
-
Drug Screening and Lead Optimization: Using methylergonovine as a reference compound in high-throughput screening campaigns to identify novel modulators of aminergic and serotonergic receptors.
-
Investigating Off-Target Effects: Assessing the effects of methylergonovine on various cell types to understand potential side effects observed in clinical use.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of in vitro experiments with methylergonovine. These values are not based on published cell culture data and should be determined experimentally for each cell line and assay.
Table 1: Hypothetical IC50/EC50 Values of Methylergonovine in Different Cell Lines
| Cell Line | Target Receptor | Assay Type | Parameter | Hypothetical Value (nM) |
| Human Uterine Smooth Muscle Cells (hUtSMC) | Endogenous 5-HT2A | Calcium Mobilization | EC50 | 15 |
| HEK293 (transfected with human α1A-adrenergic receptor) | α1A-Adrenergic | IP-One Assay | EC50 | 50 |
| CHO-K1 (transfected with human D2 dopamine (B1211576) receptor) | D2 Dopamine | cAMP Assay | IC50 | 120 |
| A7r5 (rat aortic smooth muscle) | Endogenous Vasoconstrictive Receptors | Contraction Assay | EC50 | 35 |
Table 2: Hypothetical Ki Values from Radioligand Binding Assays
| Receptor Subtype (expressed in HEK293) | Radioligand | Hypothetical Ki (nM) |
| 5-HT2A | [3H]-Ketanserin | 8 |
| α1A-Adrenergic | [3H]-Prazosin | 45 |
| D2 Dopamine | [3H]-Spiperone | 90 |
Experimental Protocols
General Guidelines for Preparing Methylergonovine Stock Solutions
-
Source: Methylergonovine maleate can be obtained from chemical suppliers. Ensure high purity for cell culture experiments.
-
Solvent: Due to its salt form, methylergonovine maleate is soluble in water or DMSO. For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (like 5-HT2A) by methylergonovine.
Materials:
-
Human Uterine Smooth Muscle Cells (hUtSMC) or a suitable recombinant cell line.
-
Black, clear-bottom 96-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Methylergonovine maleate stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed hUtSMC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Assay: Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Compound Addition: Inject a serial dilution of methylergonovine into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration. Plot the response against the log of the methylergonovine concentration to determine the EC50 value.
Protocol: Cell Viability Assay (e.g., MTT Assay)
This protocol assesses the cytotoxic effects of methylergonovine on a chosen cell line.
Materials:
-
Adherent cells of interest.
-
Clear 96-well cell culture plates.
-
Methylergonovine maleate stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of methylergonovine in culture medium.
-
Remove the old medium and add the medium containing different concentrations of methylergonovine to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (considered 100% viability). Plot cell viability against the log of the methylergonovine concentration to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathway of Methylergonovine
Caption: Simplified signaling pathways activated by Methylergonovine.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
Logical Relationship of Multi-Receptor Activity
Caption: Multi-receptor targeting by Methylergonovine.
References
Application Notes and Protocols for Methargen (Methylergonovine Maleate) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methargen, with the active ingredient methylergonovine (B92282) maleate (B1232345), is a semi-synthetic ergot alkaloid. Primarily known for its potent uterotonic activity, it is clinically used to prevent and control postpartum hemorrhage.[1][2][3] In the context of preclinical research, methylergonovine serves as a valuable pharmacological tool to investigate various physiological and pathological processes in animal models. Its mechanism of action involves the stimulation of smooth muscle contraction, primarily through its interaction with serotonin (B10506) (5-HT2A) and alpha-adrenergic receptors.[4] This document provides detailed application notes and protocols for the dosage and administration of methylergonovine maleate in common animal models, intended to guide researchers in their experimental design.
Data Presentation
Toxicological Data: Median Lethal Dose (LD50)
The acute toxicity of methylergonovine maleate has been determined in several animal species. The following table summarizes the oral LD50 values.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 187 | [1][2][3] |
| Rat | Oral | 93 | [1][2][3] |
| Rabbit | Oral | 4.5 | [1][2][3] |
Pharmacokinetic Parameters in Rats
Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of methylergonovine.
| Parameter | Value | Route of Administration | Reference |
| Plasma Clearance | 15.4 - 17.4 ml/min x kg | Intravenous | [5] |
| Unbound Volume of Distribution (steady state) | 14.7 liters/kg | Intravenous | [5] |
| Plasma Protein Binding (free fraction) | 19% | - | [5] |
| Biliary Excretion (unchanged drug) | < 0.3% of dose | Intravenous | [5] |
| Reabsorption (enterohepatic circulation) | 8.4% | - | [5] |
Experimental Protocols
Protocol 1: Evaluation of Uterine Contractility in Rats (In Vitro)
This protocol is designed to assess the effect of methylergonovine maleate on uterine smooth muscle contractions in an isolated organ bath system.
Materials:
-
Female Wistar rats (non-pregnant or at a specific stage of gestation)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Methylergonovine maleate
-
Isolated organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat and immediately dissect the uterus.
-
Prepare uterine horn strips (approximately 1.5 cm in length).
-
Mount the uterine strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.
-
Record baseline spontaneous contractions.
-
Prepare a stock solution of methylergonovine maleate and perform cumulative additions to the organ bath to achieve final concentrations in the range of 10⁻⁹ to 10⁻⁵ M.
-
Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.
-
Wash out the drug and allow the tissue to return to baseline before any subsequent experiments.
Protocol 2: Acute Toxicity Study in Mice (LD50 Determination)
This protocol outlines a method to determine the acute oral toxicity of methylergonovine maleate in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male and female Swiss albino mice (or other appropriate strain)
-
Methylergonovine maleate
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a range of doses of methylergonovine maleate based on the known LD50 (187 mg/kg). Doses should be selected to cause a range of responses from no effect to mortality.
-
Administer the prepared doses to different groups of mice via oral gavage. A control group should receive the vehicle only.
-
Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record the number of mortalities in each group at 24 hours and at the end of the 14-day observation period.
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Mandatory Visualizations
Signaling Pathway of Methylergonovine Maleate in Uterine Smooth Muscle
Caption: Signaling pathway of methylergonovine-induced uterine contraction.
Experimental Workflow for In Vitro Uterine Contractility Assay
Caption: Workflow for in vitro uterine contractility assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - METHYLERGONOVINE MALEATE injection, solution [dailymed.nlm.nih.gov]
- 4. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]
- 5. Pharmacokinetics of methylergometrine in the rat: evidence for enterohepatic recirculation by a linked-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Methergine (Methylergonovine Maleate)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of Methergine (methylergonovine maleate), a semi-synthetic ergot alkaloid used for the prevention and control of postpartum hemorrhage.[1][2][3] The methods described herein are applicable for the detection of Methergine in various samples, including pharmaceutical formulations and biological matrices. This guide covers sample preparation, chromatographic separation, and detection techniques, offering comprehensive workflows for researchers in quality control and clinical monitoring.
Introduction to Methergine (Methylergonovine Maleate)
Methergine, the brand name for methylergonovine (B92282) maleate, is a potent uterotonic agent that acts directly on the smooth muscle of the uterus.[1][2][4] It increases the tone, rate, and amplitude of rhythmic uterine contractions, leading to a rapid and sustained uterotonic effect that shortens the third stage of labor and reduces blood loss.[1][2][4] Chemically, it is designated as ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt).[1][2] The molecular formula is C20H25N3O2.C4H4O4, and its molecular weight is 455.5 g/mol .[5][6]
Accurate and sensitive analytical methods are crucial for the quality control of Methergine in pharmaceutical products and for therapeutic drug monitoring in clinical settings. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of ergot alkaloids.
Mechanism of Action
Methergine stimulates adrenergic, dopaminergic, and serotonergic receptors, leading to smooth muscle contraction.[7] This vasoconstrictive and uterotonic activity is beneficial in controlling postpartum hemorrhage.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances and concentrating the analyte of interest.
Pharmaceutical Formulations (Tablets and Injections)
For the analysis of pharmaceutical dosage forms, the primary goal is to extract Methergine into a suitable solvent for analysis.
Protocol 2.1.1: Sample Preparation from Tablets
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of Methergine (e.g., 0.2 mg).
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the analytical instrument.
Protocol 2.1.2: Sample Preparation from Injections
-
Directly transfer an accurate volume of the injection solution into a volumetric flask.
-
Dilute with the mobile phase or a suitable diluent to achieve the desired concentration within the calibration range of the analytical method.
-
Mix thoroughly before analysis.
Biological Matrices (Blood Plasma/Serum)
For therapeutic drug monitoring, Methergine needs to be extracted from complex biological matrices like blood.
Protocol 2.2.1: Protein Precipitation for Plasma/Serum Samples
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).[8]
-
Centrifuge the blood sample at 2,000 g for 15 minutes at 4°C to separate the plasma.[9]
-
To 1 mL of plasma, add 2 mL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 10,000 g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing Methergine.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Methergine® (methylergonovine maleate) Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 4. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. echemi.com [echemi.com]
- 6. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methergine: Mechanism of Action [picmonic.com]
- 8. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]
- 9. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
Application Note: Methargen (Methylergonovine) as a Reference Compound in High-Throughput Screening Assays for GPCR Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methargen, clinically known as Methergine® (active ingredient: methylergonovine (B92282) maleate), is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1][2][3] Its therapeutic effect is derived from its potent activity as an agonist at several G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and alpha-adrenergic (α) receptors.[4][5][6] Specifically, it demonstrates significant interaction with 5-HT2A, various dopamine receptor subtypes, and alpha-1 adrenergic receptors.[5][6] This multi-target profile makes this compound an invaluable, albeit complex, reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these important drug targets. This document provides detailed protocols and conceptual data for the use of this compound in HTS assays.
Mechanism of Action & HTS Rationale
This compound's biological activity is mediated through the following GPCR signaling pathways:
-
Serotonin 5-HT2A Receptors: These receptors primarily couple through the Gq/11 signaling pathway.[4][7] Agonist binding activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a robust signal for HTS assays.[8]
-
Alpha-1 Adrenergic Receptors: Similar to 5-HT2A receptors, α1-adrenergic receptors are coupled to Gq proteins and activate the PLC-IP3-Ca2+ pathway.[9][10]
-
Dopamine Receptors: These receptors are divided into two main families. D1-like receptors (D1, D5) are coupled to Gs proteins, and their activation increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][] D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6][]
Given this pharmacology, this compound can serve as a potent positive control in agonist-mode screening assays or as a reference agonist in antagonist-mode screens for these receptor targets.
Signaling Pathway Diagrams
Caption: Gq-coupled receptor signaling pathway for 5-HT2A and α1-Adrenergic receptors.
Caption: Gs/Gi-coupled signaling pathways for Dopamine receptors.
Experimental Protocols
Protocol 1: Primary HTS using a Calcium Flux Assay (for 5-HT2A and α1-AR Agonists)
This protocol describes a cell-based, no-wash fluorescent assay to measure intracellular calcium mobilization following the activation of Gq-coupled receptors.
1. Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A or α1A-adrenergic receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-8 AM or Calcium 6 AM kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference Agonist: this compound (Methylergonovine maleate).
-
Test Compounds: Compound library diluted in DMSO.
2. Procedure:
-
Cell Plating: Seed cells into 384-well assay plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.[12][13]
-
Dye Loading: Prepare a calcium indicator dye loading solution (e.g., 2 µM Fluo-8 AM with 2.5 mM probenecid) in Assay Buffer. Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[14]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in Assay Buffer for the positive control dose-response curve (e.g., starting at 10 µM). Prepare test compounds at the desired screening concentration (e.g., 10 µM) in Assay Buffer.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence reading for 10-20 seconds. Add 10 µL of the compound solution (test compounds or this compound controls) to the wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (Ex/Em = 490/525 nm for Fluo-8) every second for at least 120-180 seconds to capture the peak calcium response.
Caption: General high-throughput screening (HTS) workflow.
Protocol 2: Secondary HTS using a cAMP Assay (for Dopamine D1/D2 Agonists/Antagonists)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP.
1. Materials:
-
Cell Line: CHO-K1 cells stably expressing human Dopamine D1 (Gs-coupled) or D2 (Gi-coupled) receptors.
-
Assay Medium: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
HTRF cAMP Kit: Commercially available kit containing anti-cAMP-cryptate and cAMP-d2 reagents.
-
Reference Agonist/Antagonist: this compound.
-
Forskolin: (For Gi-coupled assays).
-
Assay Plates: Low-volume, 384-well white plates.
2. Procedure (Gs-coupled D1 Receptor - Agonist Mode):
-
Cell Preparation: Harvest cells and resuspend in assay medium to a final density that yields 2,000-5,000 cells in 5 µL.
-
Assay Protocol: Dispense 5 µL of the cell suspension into each well. Add 5 µL of test compound, this compound control, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 30 minutes at room temperature.[15]
-
Detection: Add 5 µL of HTRF anti-cAMP-cryptate reagent diluted in lysis buffer, followed by 5 µL of HTRF cAMP-d2 reagent. Incubate for 60 minutes at room temperature, protected from light.[15]
-
Data Acquisition: Read the plate on an HTRF-compatible reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 nm ratio and normalize data to controls.
3. Procedure (Gi-coupled D2 Receptor - Agonist Mode):
-
Follow steps 1 and 2 from the Gs protocol, but include a pre-stimulation with Forskolin (at its EC80 concentration) in the cell suspension or added simultaneously with the test compound to elevate basal cAMP levels.
-
An active Gi-agonist like this compound will cause a decrease in the Forskolin-stimulated cAMP level.
-
Proceed with detection and data acquisition as described above.
Data Presentation
The following tables present illustrative data from hypothetical HTS assays using this compound as a reference compound.
Table 1: Illustrative Data from a Calcium Flux Primary Screen for 5-HT2A Receptor Agonists
| Parameter | Value | Description |
| Assay Format | 384-well Calcium Flux | Measures intracellular Ca2+ release. |
| Screening Concentration | 10 µM | Single concentration for primary screen. |
| Reference Agonist | This compound | Used as the positive control. |
| This compound EC50 | 15.2 nM | Potency of the reference agonist. |
| Signal to Background (S/B) | 8.5 | Ratio of max signal (this compound) to min signal (vehicle). |
| Z'-Factor | 0.78 | Indicates excellent assay quality and robustness.[16] |
| Hit Criteria | >50% Activation | Compounds exceeding this threshold are selected. |
| Hit Rate | 0.45% | Percentage of library compounds identified as hits. |
Table 2: Illustrative Data from a cAMP HTRF Secondary Screen for Dopamine Receptor Modulators
| Receptor Target | Assay Mode | Reference Compound | EC50 / IC50 (nM) | Z'-Factor |
| Dopamine D1 | Agonist | This compound | 88.5 | 0.81 |
| Dopamine D2 | Agonist (vs. Forskolin) | This compound | 45.3 | 0.75 |
| Dopamine D1 | Antagonist | (Hypothetical Antagonist) | 120.7 | 0.79 |
| Dopamine D2 | Antagonist | (Hypothetical Antagonist) | 95.1 | 0.83 |
While primarily a clinical drug, this compound's well-characterized polypharmacology makes it a suitable and powerful tool for in vitro pharmacology and drug discovery. Its agonist activity at key monoamine GPCRs allows it to serve as a robust reference compound in a variety of HTS formats, including calcium flux and cAMP assays. The protocols and data presented here provide a conceptual framework for integrating this compound into screening campaigns to identify and characterize novel GPCR-targeted chemical entities.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of Methargen
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methargen is a novel synthetic small molecule showing high affinity for the intracellular domain of the Tyrosine Kinase Receptor B (TrkB). To facilitate the study of its cellular uptake, subcellular localization, and target engagement, a fluorescently labeled version of this compound is required. This document provides a detailed protocol for the conjugation of this compound with an amine-reactive fluorescent dye, followed by purification and characterization of the final product.
The protocol assumes that the user's variant of this compound possesses a primary amine group available for conjugation. The chosen method utilizes a succinimidyl ester (also known as an NHS-ester) functionalized fluorescent dye, which efficiently reacts with primary amines at a physiological to slightly alkaline pH to form a stable amide bond. This method is widely used due to its reliability and the stability of the resulting conjugate.
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. By binding to the TrkB receptor, it is hypothesized to initiate a downstream signaling cascade involving PI3K/Akt and MAPK/ERK pathways, promoting cell survival and differentiation. Fluorescently labeled this compound can be used to visually confirm its interaction with TrkB in cellular models.
Application Notes and Protocols for Utilizing Methylergonovine in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylergonovine (B92282), a semi-synthetic ergot alkaloid, is the active ingredient in the pharmaceutical drug Methergine®. Clinically, it is primarily used to prevent and control postpartum hemorrhage by inducing rapid and sustained uterine contractions.[1] Its mechanism of action involves interaction with several G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors.[2][3] This promiscuous binding profile makes methylergonovine an interesting tool compound for studying the pharmacology of these receptor systems and a reference compound in the development of new therapeutics targeting them.
These application notes provide detailed protocols for conducting various protein binding assays with methylergonovine, aimed at characterizing its interaction with specific receptor targets. The included methodologies are essential for determining binding affinity, kinetics, and thermodynamic parameters, which are critical for understanding its molecular pharmacology.
Data Presentation: Receptor Binding Affinities of Methylergonovine and Related Ergot Alkaloids
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of methylergonovine and the related ergot alkaloid, ergonovine, for various serotonin, dopamine, and adrenergic receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor Subtype | Assay Type | Value (nM) |
| Methylergonovine | 5-HT1e | Functional Agonist Assay | EC50: 17.0[4] |
| 5-HT1F | Functional Agonist Assay | EC50: 5.2[4] | |
| Ergonovine | 5-HT1E | Radioligand Binding | Ki: <100[5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A, Dopamine D2, and Adrenergic α1A Receptors
Radioligand binding assays are a standard method for quantifying the affinity of a test compound for a receptor.[2] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of methylergonovine.
a. Membrane Preparation
-
Harvest cells expressing the receptor of interest or dissect the target tissue.[3]
-
Homogenize the cells or tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in assay buffer (specific to the receptor, see below) and determine the protein concentration using a suitable method (e.g., BCA assay).[7]
-
Store the membrane preparations at -80°C until use.[7]
b. Competitive Binding Assay Protocol
-
Assay Buffers :
-
Assay Setup : In a 96-well plate, add the following components for a final volume of 200 µL:[2]
-
Total Binding : 50 µL of assay buffer, 50 µL of radioligand, 100 µL of membrane suspension.
-
Non-specific Binding : 50 µL of a high concentration of a competing unlabeled ligand (e.g., 10 µM spiperone (B1681076) for 5-HT2A), 50 µL of radioligand, 100 µL of membrane suspension.[2]
-
Test Compound (Methylergonovine) : 50 µL of methylergonovine at various concentrations, 50 µL of radioligand, 100 µL of membrane suspension.
-
-
Radioligands :
-
Incubation : Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Filtration : Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[2][3]
-
Counting : Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.[2]
-
Data Analysis :
-
Calculate the percent inhibition of specific binding for each concentration of methylergonovine.
-
Plot the percent inhibition against the logarithm of the methylergonovine concentration and use non-linear regression to determine the IC50 value.[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates).[11]
a. Experimental Setup
-
Immobilization : Covalently immobilize an antibody specific for a tag on the receptor (e.g., anti-1D4 mAb for a Rho-tagged GPCR) onto a CM5 sensor chip using standard amine coupling chemistry.[11]
-
Receptor Capture : Inject the detergent-solubilized GPCR preparation over the antibody-coated surface to achieve a stable capture level.[12]
-
Analyte Injection : Inject varying concentrations of methylergonovine (analyte) over the captured receptor surface and a reference flow cell (with immobilized antibody but no receptor).
-
Regeneration : After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the captured receptor and bound analyte, preparing it for the next cycle.[12]
b. Protocol
-
Equilibrate the system with a running buffer (e.g., PBS with 0.05% Tween-20 and a specific detergent concentration suitable for the GPCR).
-
Capture the purified, detergent-solubilized receptor on the sensor chip.
-
Inject a series of methylergonovine concentrations (e.g., from 10 nM to 10 µM) for a defined association time (e.g., 120 seconds).
-
Allow for dissociation in the running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the surface between each methylergonovine concentration.
-
Data Analysis : Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13]
a. Sample Preparation
-
Purify the target GPCR and solubilize it in a suitable detergent-containing buffer.
-
Prepare a stock solution of methylergonovine in the same final buffer as the protein to minimize heats of dilution. Dialysis of both the protein and the ligand solution against the same buffer is highly recommended.[14]
-
Thoroughly degas all solutions before use.
b. Protocol
-
Load the purified receptor solution (e.g., 5-20 µM) into the sample cell of the calorimeter.
-
Load the methylergonovine solution (e.g., 50-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[15]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the methylergonovine solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting methylergonovine into the buffer alone to determine the heat of dilution.
-
Data Analysis : Subtract the heat of dilution from the experimental data. Integrate the heat change for each injection and plot it against the molar ratio of methylergonovine to the receptor. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .[13]
Mandatory Visualizations
Signaling Pathways
Caption: Gq Signaling Pathway for 5-HT2A and α1A-Adrenergic Receptors.
Caption: Gi Signaling Pathway for Dopamine D2-like Receptors.
Experimental Workflow
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Application Notes and Protocols for Genomic Studies of Methargen (Methylergonovine)
Disclaimer: The term "Methargen" does not correspond to a known substance in widespread scientific literature for genomic studies. It is presumed to be a misspelling of "Methergine" (active ingredient: methylergonovine), a medication primarily used in obstetrics. The following application notes and protocols are hypothetical and designed to illustrate how a compound like methylergonovine (B92282) could be investigated in a genomic context, based on its known pharmacological properties. There is currently no direct evidence from the provided search results to suggest that Methergine is used in genomic studies.
Introduction
Methylergonovine, sold under the brand name Methergine, is a semi-synthetic ergot alkaloid.[1] Its primary clinical use is for the prevention and control of postpartum hemorrhage.[1] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[1][2] Methylergonovine is known to interact with serotonin (B10506), dopamine, and alpha-adrenergic receptors.[3][4]
While not its current clinical application, the interaction of methylergonovine with various neurotransmitter receptors presents a rationale for investigating its effects from a pharmacogenomic perspective.[5] Pharmacogenomics is the study of how genes affect a person's response to drugs.[5] Understanding the genetic basis of response to methylergonovine could help predict efficacy and adverse effects in different patient populations.
These hypothetical application notes outline potential genomic and transcriptomic studies to elucidate the molecular mechanisms of methylergonovine and to identify genetic biomarkers that may influence patient response.
Hypothetical Application I: Pharmacogenomic Analysis of Patient Response to Methylergonovine
This application focuses on identifying genetic variants that correlate with differential patient responses to methylergonovine, including both therapeutic efficacy and adverse events.
Experimental Protocol: Genome-Wide Association Study (GWAS)
-
Cohort Selection:
-
Recruit a large cohort of postpartum patients who have received methylergonovine for the prevention or treatment of uterine atony and hemorrhage.
-
Collect detailed clinical data on drug efficacy (e.g., reduction in blood loss, time to uterine contraction) and any observed adverse drug reactions (e.g., hypertension, nausea, headache).[2]
-
Categorize patients into "responders," "non-responders," and "adverse event" groups based on predefined clinical endpoints.
-
-
Sample Collection and DNA Extraction:
-
Collect whole blood samples from all participants.
-
Extract genomic DNA using a standard commercially available kit (e.g., QIAamp DNA Blood Maxi Kit).
-
Quantify and assess the quality of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
-
Genotyping:
-
Perform genome-wide genotyping using a high-density single nucleotide polymorphism (SNP) array (e.g., Illumina Global Screening Array or Affymetrix GeneChip).
-
Implement rigorous quality control (QC) on the genotyping data, including filtering for call rate, minor allele frequency (MAF), and Hardy-Weinberg equilibrium (HWE).
-
-
Statistical Analysis:
-
Conduct a genome-wide association analysis to identify SNPs significantly associated with the different patient response groups.
-
Use logistic regression models, adjusting for potential confounders such as age, ethnicity, and co-administered medications.
-
Perform a replication study in an independent cohort to validate significant findings.
-
Data Presentation: Hypothetical GWAS Results
| SNP ID | Chromosome | Position | Associated Phenotype | p-value | Odds Ratio (95% CI) |
| rs12345678 | 9 | 98765432 | Non-response | 3.2 x 10⁻⁹ | 1.8 (1.5 - 2.1) |
| rs87654321 | 17 | 12345678 | Hypertension | 1.5 x 10⁻⁸ | 2.2 (1.8 - 2.7) |
| rs11223344 | 5 | 54321876 | High Efficacy | 5.0 x 10⁻⁸ | 0.6 (0.5 - 0.7) |
Logical Workflow for Pharmacogenomic Analysis
Hypothetical Application II: Transcriptomic Profiling of Uterine Smooth Muscle Cells Treated with Methylergonovine
This application aims to understand the molecular pathways affected by methylergonovine in its target tissue by analyzing changes in gene expression.
Experimental Protocol: RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment:
-
Culture primary human uterine smooth muscle cells in appropriate media.
-
Treat cells with a physiologically relevant concentration of methylergonovine (e.g., determined from pharmacokinetic data) or a vehicle control (e.g., DMSO).[2]
-
Incubate for a predetermined time course (e.g., 6, 12, and 24 hours).
-
-
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a method that preserves RNA integrity (e.g., TRIzol reagent followed by column purification).
-
Assess RNA quality and quantity using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Prepare sequencing libraries from high-quality RNA samples (RNA Integrity Number > 8) using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and align them to the human reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis between methylergonovine-treated and control samples.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis, KEGG pathway analysis) on the differentially expressed genes to identify affected signaling pathways.
-
Data Presentation: Hypothetical RNA-Seq Results
| Gene Symbol | Log₂ Fold Change | p-value | Adjusted p-value | Associated Pathway |
| ACTA2 | 1.8 | 1.2 x 10⁻⁶ | 4.5 x 10⁻⁵ | Smooth Muscle Contraction |
| MYLK | 1.5 | 3.4 x 10⁻⁶ | 9.8 x 10⁻⁵ | Calcium Signaling |
| FOS | 2.5 | 5.0 x 10⁻⁸ | 1.1 x 10⁻⁶ | MAPK Signaling |
| HTR2A | -1.2 | 2.1 x 10⁻⁵ | 5.6 x 10⁻⁴ | Serotonin Receptor Signaling |
Hypothetical Signaling Pathway Affected by Methylergonovine
Methylergonovine is known to be an agonist at serotonin 5-HT₂ₐ receptors, which are G-protein coupled receptors that activate the phospholipase C (PLC) signaling cascade.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Methylergometrine - Wikipedia [en.wikipedia.org]
- 4. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is pharmacogenomics?: MedlinePlus Genetics [medlineplus.gov]
Standard Operating Procedure: Methargen (Methylergonovine Maleate) Handling and Storage
Purpose
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of Methargen, the brand name for methylergonovine (B92282) maleate, in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain the integrity of the compound.
Scope
This SOP applies to all laboratory personnel who handle, store, or conduct experiments with this compound (methylergonovine maleate) in solid (crystalline powder) or solution form.
Introduction to this compound (Methylergonovine Maleate)
This compound (methylergonovine maleate) is a semi-synthetic ergot alkaloid.[1] Chemically, it is designated as ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt).[2] It functions as a potent smooth muscle constrictor, primarily acting on the uterus, and also has effects on vascular smooth muscle by stimulating serotoninergic and dopaminergic receptors.[3] Due to its pharmacological activity and toxicity profile, stringent safety precautions are mandatory.
Hazard Identification and Safety Precautions
This compound is classified as toxic if swallowed, and may also be toxic in contact with skin or if inhaled.[4] It is also suspected of damaging fertility or the unborn child.[4]
GHS Hazard Statements:
-
H311: Toxic in contact with skin.[4]
-
H331: Toxic if inhaled.[4]
-
H361: Suspected of damaging fertility or the unborn child.[4]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following minimum PPE:
-
Gloves: Nitrile gloves are required. For extensive handling or when cleaning spills, double-gloving is recommended.[5]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Lab Coat: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the powdered form outside of a ventilated enclosure, a full-face respirator should be used.[6]
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₃O₆ | [3] |
| Molar Mass | 455.5 g/mol | [3] |
| Physical State | Crystalline Powder | [7] |
| Color | White | [7] |
| Odor | Odorless | [7] |
| Melting Point | > 200 °C (> 392 °F) | [7] |
| Solubility | Insoluble in water | [8] |
Pharmacokinetic Data
| Parameter | Value | Route | Reference |
| Bioavailability | ~60% | Oral | [2][8] |
| Bioavailability | 78% | Intramuscular (IM) | [2][8] |
| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 L | IV | [1][2] |
| Plasma Clearance (CLp/F) | 14.4 ± 4.5 L/hr | IV | [1][2] |
| Elimination Half-Life | 3.39 hours (Range: 1.5 to 12.7 hours) | IV | [1][2] |
Storage Conditions
| Formulation | Storage Temperature | Additional Requirements | Reference |
| Tablets (Solid Form) | 20°C to 25°C (68°F to 77°F) | Store in a tight, light-resistant container. | [9] |
| Ampules (Solution) | 2°C to 8°C (36°F to 46°F) | Must be refrigerated. Protect from light. | [9][10] |
| Oral Liquid Prep (0.05 mg/mL) | Room Temperature or 5°C | Stable for at least 47 days when protected from light. | [11][12] |
Protocols and Procedures
Receiving and Unpacking
-
Verify the shipment against the purchase order.
-
Open shipments containing this compound within a ventilated enclosure (e.g., chemical fume hood) as inner containers may have broken during transit.[5]
-
Inspect containers for any signs of damage or leakage.
-
Affix appropriate labels indicating the date of receipt and hazard warnings.
-
Log the compound into the chemical inventory system.
Storage Protocol
-
Store this compound in a designated, locked, and clearly labeled area.[4][6]
-
Segregate from incompatible materials. Avoid storing with strong oxidizing agents.
-
Follow the specific temperature and light-protection requirements outlined in Table 5.3.[9][10]
-
Store injectable ampules separately from medications intended for neonatal administration to prevent accidental exposure.[9][10]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
-
Designated Area: Perform all manipulations within a certified chemical fume hood or other ventilated enclosure.[5]
-
Pre-Weighing: Tare a clean, amber glass vial on an analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tared vial. Avoid creating dust.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of solvent (e.g., for a 1 mg/mL solution with 10 mg of powder, add 10 mL of solvent). This compound is insoluble in water; select a suitable organic solvent based on experimental needs and solubility data.
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols.
-
Storage: Store the stock solution under the conditions specified in Table 5.3, protected from light.
Spill and Emergency Procedures
-
Small Spills (Powder):
-
Small Spills (Liquid):
-
Absorb the spill with an inert, absorbent material (e.g., spill pads, vermiculite).
-
Collect the contaminated material into a sealed hazardous waste container.
-
-
Decontamination: Decontaminate the spill area and any affected equipment with a 10% bleach solution followed by a water rinse.[5]
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate emergency medical help.[4][6]
-
Waste Disposal
-
All this compound waste (solid, solutions, contaminated labware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[6]
Visualizations
Workflow for Safe Handling of this compound Powder
Caption: Workflow for handling solid this compound in a laboratory setting.
Logical Flow for Emergency Spill Response
Caption: Decision and action flow for responding to a this compound spill.
Simplified Mechanism of Action Pathway
Caption: Simplified signaling pathway for this compound's uterotonic and vasoconstrictive effects.
References
- 1. Methergine: Package Insert / Prescribing Information [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. uthsc.edu [uthsc.edu]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Methylergometrine - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of oral liquid preparations of methylergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methargen Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges when determining the optimal concentration of the investigational compound, Methargen, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound like this compound?
A1: For a novel compound, it is best to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1][2] This wide range helps to identify the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on this compound's mechanism of action and the biological endpoint being measured. It is advisable to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher and wider concentration range.[2]
-
-
Possible Cause 2: Compound instability.
-
Possible Cause 3: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1]
-
Issue 2: High cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Compound is highly potent or cytotoxic.
-
Solution: Lower the concentration range significantly. Ensure you are performing a sensitive cell viability assay in parallel to your functional assay.[2]
-
-
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1]
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the media for precipitate after adding this compound. If precipitation occurs, refer to the troubleshooting guide for compound precipitation below.
-
Issue 4: Compound precipitates in cell culture media.
-
Possible Cause 1: Low aqueous solubility.
-
Possible Cause 2: Temperature shock.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[3]
-
-
Possible Cause 3: High final solvent concentration.
-
Solution: Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[3]
-
Data Presentation
Table 1: Example Layout for a 96-Well Plate Dose-Response Experiment
| Well Range | Treatment | This compound Conc. | Vehicle (DMSO) Conc. |
| A1-A3 | Untreated Control | 0 µM | 0% |
| B1-B3 | Vehicle Control | 0 µM | 0.1% |
| C1-C3 | This compound | 0.01 µM | 0.1% |
| D1-D3 | This compound | 0.1 µM | 0.1% |
| E1-E3 | This compound | 1 µM | 0.1% |
| F1-F3 | This compound | 10 µM | 0.1% |
| G1-G3 | This compound | 100 µM | 0.1% |
| H1-H3 | Positive Control | Varies | Varies |
Table 2: Sample Data from a Cell Viability Assay
| This compound Conc. (µM) | Average Absorbance | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 100% |
| 0.01 | 1.22 | 97.6% |
| 0.1 | 1.15 | 92.0% |
| 1 | 0.85 | 68.0% |
| 10 | 0.61 | 48.8% |
| 100 | 0.25 | 20.0% |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[4]
-
Opaque-walled 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.[6]
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate fluorometer with an excitation of ~560 nm and an emission of ~590 nm.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]
-
Protocol 2: Assessing this compound's Target Engagement using Western Blotting
This protocol is for determining if this compound inhibits the phosphorylation of a target kinase.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated form of the target protein, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add SDS-PAGE sample loading buffer to the lysates and boil for 5-10 minutes.[9]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies against the total target protein and a loading control to ensure equal protein loading.
-
Visualizations
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A decision-making tree for troubleshooting a lack of compound effect.
Caption: A hypothetical signaling pathway where this compound inhibits AKT.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
preventing Methargen degradation in experimental setups
Technical Support Center: Methargen
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sensitivities?
A1: this compound is a novel small molecule inhibitor of the tyrosine kinase pathway, specifically targeting the phosphorylation cascade of the Growth Factor Receptor-Bound Protein 2 (Grb2). Due to its chemical structure, this compound is highly susceptible to degradation under two main conditions: exposure to light (photodegradation) and environments with a pH above 7.0 (alkaline hydrolysis).
Q2: How can I visually identify if my this compound sample has degraded?
A2: Visual signs of this compound degradation can include a change in the color of the solution from clear to pale yellow, or the appearance of precipitate.[1] However, significant degradation can occur without any visible changes.[1] Therefore, it is crucial to use analytical methods like HPLC to confirm the integrity of the compound before use.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, solid this compound should be kept at -20°C in a desiccator. The container should be opaque or amber-colored to protect it from light.[1][2] Stock solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5) and stored in small aliquots in amber-colored vials at -80°C to minimize freeze-thaw cycles and light exposure.[1]
Q4: Can I use standard laboratory lighting when working with this compound?
A4: It is strongly advised to minimize the exposure of this compound to standard laboratory lighting.[3] Experiments should be conducted in a dark room or under low-light conditions.[1] The use of amber-colored labware or glassware wrapped in aluminum foil is recommended to provide additional protection.[1][2] If possible, using a safelight with a wavelength above 500 nm can help minimize exposure to more damaging, higher-energy wavelengths.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | This compound degradation due to light exposure or improper pH. | 1. Confirm the pH of all buffers and media are in the recommended range (pH 6.0-6.8). 2. Handle all this compound solutions under subdued light.[1] Wrap all vessels containing this compound in aluminum foil.[2] 3. Prepare fresh dilutions for each experiment from a frozen stock. |
| Visible color change or precipitation in this compound solution. | Significant degradation has occurred. | 1. Discard the solution. Do not use it for experiments. 2. Review your storage and handling procedures to identify the source of light or pH instability.[1] 3. Prepare a fresh stock solution, ensuring the use of a suitable acidic buffer and light-protective containers.[1][2] |
| Low purity of this compound confirmed by HPLC analysis. | Gradual degradation of the stock solution. | 1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Ensure that the storage temperature is consistently maintained at -80°C. 3. Consider adding a stabilizing agent, such as an antioxidant, after validating its compatibility with your experimental setup.[1][2] |
Quantitative Data on this compound Stability
The following tables provide data on the stability of this compound under various conditions.
Table 1: Stability of this compound Solution (10 mM in DMSO) Stored at 4°C
| Storage Condition | Purity after 24 hours | Purity after 72 hours |
| Clear vial, ambient light | 75% | 52% |
| Amber vial, ambient light | 91% | 83% |
| Amber vial, in the dark | 99% | 98% |
Table 2: Impact of pH on this compound Stability in Aqueous Buffer at Room Temperature
| Buffer pH | Purity after 1 hour | Purity after 4 hours |
| pH 5.5 | >99% | 99% |
| pH 6.5 | 99% | 97% |
| pH 7.4 | 88% | 71% |
| pH 8.0 | 72% | 45% |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 100 µM working solution of this compound from a 10 mM stock solution for use in a typical cell-based assay.
-
Preparation of Stock Solution:
-
Under subdued lighting, dissolve solid this compound in a suitable acidic buffer (e.g., 50 mM MES, pH 6.5) to a final concentration of 10 mM.
-
Dispense the stock solution into single-use aliquots in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
In a sterile, amber-colored tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium (pH adjusted to 6.8) to achieve the final working concentration of 100 µM.
-
Use the working solution immediately after preparation.
-
-
Application to Cells:
-
When treating cells, perform the procedure in a cell culture hood with the lights turned off or dimmed.
-
After adding the this compound working solution to the cell culture plates, immediately place them in a dark incubator.
-
Visualizations
Caption: Fictional signaling pathway for this compound.
Caption: Workflow for handling this compound.
References
addressing off-target effects of Methargen in experiments
Technical Support Center: Methargen
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the off-target effects of this compound in experimental settings.
Fictional Drug Profile: this compound
-
Primary Target: Tyrosine Kinase A (TKA)
-
Mechanism of Action: ATP-competitive inhibitor of the TKA signaling pathway, crucial for cell proliferation and survival.
-
Therapeutic Area: Oncology
-
Known Off-Targets: Significant inhibitory activity against Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC), which are involved in cellular metabolism and stress response pathways, respectively.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., altered metabolism) that does not align with the known function of the primary target, TKA. Could this be an off-target effect?
A1: Yes, this is a strong indication of a potential off-target effect. This compound is known to inhibit TKB, a kinase involved in metabolic regulation. Inhibition of TKB could lead to the observed metabolic changes. It is crucial to perform experiments to distinguish between on-target and off-target effects.[1][2][3] A recommended first step is to perform a dose-response analysis and compare the concentration of this compound required to inhibit TKA with the concentration that elicits the unexpected phenotype.
Q2: How can we experimentally confirm that this compound is engaging with off-target kinases in our cellular model?
A2: Several methods can confirm off-target engagement within a cellular context.[2] A highly effective technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[4][5][6] An increase in the thermal stability of TKB or STKC in the presence of this compound would confirm direct binding. Additionally, kinome-wide profiling using methods like MIB-MS (Multiplexed Inhibitor Beads followed by Mass Spectrometry) can provide a broad overview of the kinases that this compound interacts with in your specific cell lysate.[7][8][9]
Q3: What is the "gold standard" experiment to definitively attribute an observed phenotype to either the on-target (TKA) or an off-target (e.g., TKB) effect?
A3: The "gold standard" for this purpose is a rescue experiment.[1][2] This involves using a version of the primary target (TKA) that has been mutated to be resistant to this compound. If the phenotype is reversed upon expression of the drug-resistant TKA mutant in the presence of this compound, it confirms the effect is on-target.[2] Conversely, if the phenotype persists, it is likely mediated by an off-target kinase.
Q4: Our dose-response curve for cell viability shows a biphasic or complex shape. What could this imply?
A4: A complex dose-response curve often suggests that multiple targets are being engaged at different concentrations. The initial phase of the curve may correspond to the inhibition of the high-affinity primary target (TKA), while subsequent phases at higher concentrations could be due to the inhibition of lower-affinity off-targets like TKB and STKC, which may have opposing or confounding effects on cell viability.[3]
Troubleshooting Guides
Issue: Unexpected Cell Toxicity at High Concentrations of this compound
-
Possible Cause: Inhibition of an off-target kinase essential for cell survival.
-
Troubleshooting Steps:
-
Dose-Titration: Determine the lowest effective concentration that inhibits the primary target, TKA, without causing excessive toxicity.
-
Alternative Inhibitor: Use a structurally different inhibitor of TKA to see if the toxicity is recapitulated. If not, the toxicity is likely due to an off-target effect of this compound.[3]
-
Kinase Profiling: Perform a kinome-wide screen to identify potential off-target kinases that are known to be critical for cell survival.[10][11]
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKA (Primary Target) | 15 | Primary target in the cell proliferation pathway. |
| TKB (Off-Target) | 150 | Off-target involved in cellular metabolism. |
| STKC (Off-Target) | 800 | Off-target involved in the cellular stress response. |
Table 2: Phenotype Correlation
| Phenotype Observed | This compound Concentration | Putative Kinase Target | Rationale |
| Decreased Cell Proliferation | 10-50 nM | TKA | Consistent with on-target inhibition of TKA. |
| Altered Glucose Metabolism | 100-200 nM | TKB | Occurs at concentrations consistent with TKB inhibition. |
| Increased Apoptosis | >500 nM | STKC | Higher concentrations may inhibit STKC, leading to apoptosis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its intended target (TKA) and potential off-targets (TKB, STKC) in intact cells.[4][6][12]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for TKA, TKB, and STKC
-
Western blot equipment
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the levels of soluble TKA, TKB, and STKC by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
This protocol aims to differentiate on-target from off-target effects by using a TKA mutant that is resistant to this compound.[2]
Materials:
-
Cell line of interest
-
Plasmid encoding wild-type TKA
-
Plasmid encoding this compound-resistant TKA (e.g., with a gatekeeper mutation)
-
Transfection reagent
-
This compound
-
Assay reagents to measure the phenotype of interest (e.g., cell proliferation assay)
Methodology:
-
Cell Transfection: Transfect cells with either the wild-type TKA plasmid, the resistant-TKA plasmid, or an empty vector control.
-
Drug Treatment: After allowing for protein expression (typically 24-48 hours), treat the transfected cells with a concentration of this compound known to produce the phenotype of interest.
-
Phenotypic Analysis: After an appropriate incubation period, perform the relevant assay to measure the cellular phenotype (e.g., cell viability, metabolic activity).
-
Data Interpretation:
-
If the phenotype is reversed in cells expressing the resistant-TKA mutant but not in cells with the wild-type TKA or empty vector, the effect is on-target .
-
If the phenotype persists in all transfected cells, the effect is likely off-target .
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
how to minimize Methargen toxicity in cell lines
Welcome to the technical support resource for Methargen. This guide is designed to help researchers, scientists, and drug development professionals understand and mitigate this compound-related toxicity in in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
A1: this compound is a novel synthetic compound that functions as a topoisomerase II (Topo II) inhibitor. It stabilizes the covalent complex between Topo II and DNA, preventing the re-ligation of double-strand breaks.[1][2] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.[2][3]
Q2: Why am I observing high levels of toxicity in my non-cancerous control cell lines?
A2: this compound's cytotoxic activity is linked to the rate of cell proliferation. Because it targets the DNA replication process, any rapidly dividing cell line, including non-cancerous control lines (e.g., fibroblasts, immortalized epithelial cells), will be sensitive to its effects.[1] Toxicity is not specific to cancer cells but is instead a feature of high mitotic activity.
Q3: What is the recommended solvent and final concentration for this compound in cell culture?
A3: this compound is highly soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.[4]
Q4: Can the toxicity of this compound be reversed?
A4: The cellular effects of this compound are generally considered irreversible after a certain exposure time, as the induced DNA double-strand breaks trigger the apoptotic cascade. However, if the compound is washed out after a very short exposure, some cells may be able to repair the initial DNA damage and survive. The potential for reversal is highly dependent on the cell type, concentration, and duration of treatment.
Q5: Are there known ways to reduce this compound's off-target toxicity while maintaining its anti-cancer efficacy?
A5: Yes, two primary strategies are currently being explored. The first is the co-administration of an antioxidant, such as N-acetylcysteine (NAC), to mitigate secondary oxidative stress that can contribute to cell death. The second involves cell synchronization techniques to enrich the cancer cell population in the G2/M phase of the cell cycle, when they are most sensitive to Topo II inhibitors, potentially allowing for lower effective doses.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells in Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Use a multichannel pipette for seeding if possible.[6][7] |
| "Edge Effect" in Plates | The outer wells of a 96-well plate are prone to evaporation, leading to increased compound concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[8] |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitates after adding the compound. If observed, lower the highest concentration or test alternative solubilization methods.[4] |
| Inaccurate Pipetting | Small pipetting errors during serial dilutions can lead to significant concentration inaccuracies.[9] Calibrate your pipettes regularly and use fresh tips for each dilution. |
Issue 2: this compound Appears Less Potent Than Expected (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms (e.g., high expression of drug efflux pumps, altered Topo II expression). Verify the cell line's expected sensitivity from literature if available. |
| Sub-optimal Cell Health | Use cells that are in the logarithmic growth phase and at a low passage number. Over-confluent or senescent cells may be less sensitive to cell-cycle-dependent drugs.[6] |
| Incorrect Incubation Time | The cytotoxic effects of Topo II inhibitors are time-dependent. An incubation time that is too short may not be sufficient to induce widespread apoptosis. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[9] |
| Degraded Compound | Ensure the this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh dilutions for each experiment. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | The final concentration of DMSO in the culture medium may be too high. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line (typically <0.5%).[5] |
| Stressed Control Cells | Overly forceful pipetting, suboptimal culture conditions, or microbial contamination can lead to stress and death in control cells.[6][7] Handle cells gently and regularly check for contamination. |
| Assay Interference | Components in your culture medium (e.g., phenol (B47542) red, serum) can interfere with certain viability assays like MTT.[6][10] Consider using phenol red-free medium or a different viability assay (e.g., a fluorescence-based assay).[4] |
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments designed to characterize and minimize this compound toxicity.
Table 1: this compound IC50 Values Across Different Cell Lines (48h Treatment)
| Cell Line | Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 85 |
| A549 | Lung Cancer | 120 |
| HepG2 | Liver Cancer | 250 |
| HDF | Human Dermal Fibroblast (Normal) | 150 |
Data represents the mean from three independent experiments.
Table 2: Effect of N-acetylcysteine (NAC) on this compound IC50 in Normal vs. Cancer Cells (48h)
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 |
| HDF (Normal) | This compound alone | 150 | - |
| This compound + 5 mM NAC | 450 | 3.0 | |
| A549 (Cancer) | This compound alone | 120 | - |
| This compound + 5 mM NAC | 180 | 1.5 |
This data illustrates that NAC provides a greater protective effect in the normal fibroblast cell line compared to the cancer cell line, suggesting a potential strategy for improving the therapeutic window.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Target cell line in logarithmic growth phase
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[8]
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimal seeding density (determined previously, e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold dilution series from 10 µM down to ~5 nM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" (0 µM this compound, same DMSO concentration) and "no-treatment" controls.[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the log of the concentration versus percent viability and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
Protocol 2: Assessing the Protective Effect of N-acetylcysteine (NAC)
This protocol is designed to evaluate if an antioxidant can selectively protect non-cancerous cells from this compound-induced toxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) stock solution (1 M in water, filter-sterilized)
Methodology:
-
Experimental Setup: Use two different cell lines in parallel: a cancer cell line (e.g., A549) and a non-cancerous control line (e.g., HDF).
-
Cell Seeding: Seed both cell lines in separate 96-well plates as described in Protocol 1.
-
Treatment Groups: For each cell line, prepare two sets of this compound serial dilutions:
-
Set A: this compound diluted in standard complete medium.
-
Set B: this compound diluted in complete medium supplemented with a final concentration of 5 mM NAC.
-
-
Compound Addition: Treat the cells with the respective dilution series. Include all necessary controls (vehicle only, NAC only, untreated).
-
Assay Procedure: Follow steps 3-7 from Protocol 1 to complete the viability assay.
-
Data Analysis: Calculate the IC50 value for this compound alone and for this compound in combination with NAC for both cell lines. Compare the fold-change in IC50 to determine if NAC provides a differential protective effect (as shown in Table 2).
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Standard workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high experimental variability.
References
- 1. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. clyte.tech [clyte.tech]
Methargen In Vivo Delivery: Technical Support Center
Welcome to the technical support center for Methargen. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of this compound for pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Bioavailability/Efficacy | Poor solubility of this compound in the chosen vehicle. | Consider using a liposomal nanoformulation to improve solubility and circulation time. |
| Rapid metabolic clearance. | A PEGylated formulation of this compound may reduce clearance by the reticuloendothelial system. | |
| Incorrect route of administration for the target tissue. | For localized tumors, intratumoral injection may be more effective than intravenous administration. | |
| Off-Target Toxicity | High dosage leading to systemic side effects. | Perform a dose-response study to determine the minimum effective dose with the lowest toxicity. |
| Non-specific uptake of the delivery vehicle. | If using a nanoformulation, consider surface modification with targeting ligands (e.g., antibodies, peptides) to increase specificity for the target cells. | |
| Inconsistent Results Between Experiments | Variability in the preparation of the this compound formulation. | Follow a standardized protocol for formulation preparation and characterize each batch for particle size and drug encapsulation efficiency before in vivo use. |
| Differences in animal models (age, weight, sex). | Ensure that animal cohorts are properly randomized and that key characteristics are consistent across experimental groups. | |
| Precipitation of this compound During Injection | The formulation is not stable in the injection buffer. | Test the stability of the this compound formulation in the final injection buffer at the intended concentration and temperature before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: For initial in vivo studies, we recommend a starting dose of 10 mg/kg, administered intravenously three times a week. However, the optimal dose may vary depending on the animal model and tumor type. A dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.
Q2: How should I prepare the liposomal formulation of this compound for injection?
A2: The lyophilized liposomal this compound should be reconstituted with sterile, pyrogen-free water for injection. Gently swirl the vial to dissolve the contents completely; do not shake, as this can disrupt the liposomes. The final concentration should be adjusted with sterile saline. For detailed steps, please refer to the "Experimental Protocols" section.
Q3: What is the expected mechanism of action for this compound?
A3: this compound is a potent inhibitor of the MTH-1 enzyme, which is crucial for preventing the incorporation of damaged nucleotides into the DNA of cancer cells. By inhibiting MTH-1, this compound leads to increased DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
Q4: Can I administer this compound via oral gavage?
A4: The current formulations of this compound have low oral bioavailability. We recommend intravenous, intraperitoneal, or intratumoral routes of administration for optimal delivery to the target site.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |
| This compound in Saline | 10 | 2.5 | 5.8 | 1.2 |
| PEGylated this compound | 10 | 15.7 | 78.5 | 8.5 |
| Liposomal this compound | 10 | 25.3 | 152.1 | 16.2 |
Data are presented as mean values (n=5 per group).
Experimental Protocols
Protocol 1: Reconstitution of Liposomal this compound for In Vivo Administration
-
Materials:
-
Lyophilized Liposomal this compound vial (10 mg)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% saline
-
Sterile syringes and needles
-
-
Procedure:
-
Bring the vial of lyophilized Liposomal this compound to room temperature.
-
Aseptically add 1 mL of sterile, pyrogen-free water to the vial.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
The resulting solution will have a this compound concentration of 10 mg/mL.
-
For a final injection concentration of 1 mg/mL, dilute 100 µL of the reconstituted solution with 900 µL of sterile 0.9% saline.
-
Visually inspect the final solution for any particulate matter before injection.
-
Use the reconstituted solution within 4 hours if stored at room temperature, or within 24 hours if stored at 2-8°C.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the MTH-1 enzyme.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting decision tree for low in vivo efficacy.
overcoming resistance to Methargen in cell models
Methargen Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and . The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR). By binding to DHFR, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. This leads to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Q2: My cells have stopped responding to this compound. What are the common mechanisms of resistance?
A2: Resistance to this compound can develop through several mechanisms. The most commonly observed are:
-
DHFR Gene Amplification: An increase in the copy number of the DHFR gene, leading to overexpression of the DHFR protein. This increased target concentration requires higher doses of this compound to achieve an inhibitory effect.[1]
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1 or P-glycoprotein), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Mutations in the DHFR Gene: Specific mutations in the DHFR gene can alter the binding site of this compound, reducing its affinity for the enzyme and thereby diminishing its inhibitory effect.[2]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The development of resistance can be confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance.[3]
Q4: What are some initial strategies to overcome this compound resistance in my cell models?
A4: Initial strategies to overcome resistance include:
-
Combination Therapy: Using this compound in combination with other therapeutic agents can be effective. For example, co-administering an inhibitor of the ABCB1 efflux pump, such as Verapamil or Tariquidar, can restore sensitivity to this compound.
-
Targeting Downstream Pathways: If resistance is due to bypass pathways, targeting downstream effectors can be a viable strategy.
-
Dose Escalation: In cases of mild resistance due to target overexpression, a stepwise increase in the this compound concentration may overcome the resistance. However, this approach may lead to the development of higher levels of resistance over time.[3]
Troubleshooting Guide for this compound Resistance
| Problem | Potential Cause | Recommended Solution |
| Gradual loss of this compound efficacy over several passages. | Development of resistance through DHFR amplification or efflux pump upregulation. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Analyze DHFR and ABCB1 protein levels by Western blot. 3. Consider combination therapy with an efflux pump inhibitor. |
| Sudden loss of this compound efficacy. | Possible mutation in the DHFR gene affecting drug binding. | 1. Sequence the DHFR gene in the resistant cell line to identify potential mutations. 2. Test alternative DHFR inhibitors with different binding modes. |
| High variability in experimental results with this compound. | Cell line heterogeneity or inconsistent drug concentration. | 1. Perform single-cell cloning to establish a homogenous resistant population. 2. Ensure accurate and consistent preparation of this compound working solutions. |
| This compound is effective, but cells recover after drug removal. | Presence of a subpopulation of drug-tolerant persister cells. | 1. Increase the duration of this compound treatment. 2. Use a higher, pulsed dose of this compound to eliminate persister cells. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HT-29 (Parental) | 15 ± 2.1 | 1.0 |
| HT-29-MR (this compound Resistant) | 450 ± 35.8 | 30.0 |
| A549 (Parental) | 25 ± 3.5 | 1.0 |
| A549-MR (this compound Resistant) | 800 ± 67.2 | 32.0 |
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cell Lines
| Cell Line | Relative DHFR Expression (fold change) | Relative ABCB1 Expression (fold change) |
| HT-29 (Parental) | 1.0 | 1.0 |
| HT-29-MR (this compound Resistant) | 12.5 | 8.2 |
| A549 (Parental) | 1.0 | 1.0 |
| A549-MR (this compound Resistant) | 18.2 | 15.7 |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the this compound dilutions and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
2. Western Blot for DHFR and ABCB1 Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR (1:1000), ABCB1 (1:500), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Visualizations
Caption: this compound signaling pathway and resistance mechanisms.
Caption: Workflow for developing and characterizing this compound resistance.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Methargen Binding Specificity Technical Support Center
Disclaimer: The following information is provided for research and development purposes only. "Methargen" is presented here as a hypothetical research compound, and the data and protocols are illustrative examples to guide researchers in enhancing the binding specificity of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what are its known off-targets?
A1: The primary designated target for this compound is the serine/threonine kinase, Target Kinase X (TKX). However, initial screening has revealed cross-reactivity with other kinases, particularly those within the same family that share a high degree of homology in the ATP-binding pocket. The most significant off-targets identified are Kinase Y and Kinase Z.
Q2: How can we computationally predict other potential off-targets of this compound?
A2: Several in-silico methods can be employed to predict potential off-targets. We recommend a two-pronged approach:
-
Sequence and Structural Homology Screening: Compare the amino acid sequence and crystal structure of TKX's ATP-binding pocket with a library of known kinase structures. This can identify kinases with similar binding site architectures that may interact with this compound.
-
Pharmacophore Modeling and Virtual Screening: Develop a 3D pharmacophore model based on the known interactions of this compound with TKX. This model can then be used to screen large compound databases to identify proteins that are likely to bind to this compound.
Q3: What are the key structural features of this compound that determine its specificity?
A3: The specificity of this compound is primarily determined by its core heterocyclic scaffold and the solvent-exposed moieties. The N-methyl group and the secondary amine are crucial for its interaction with the hinge region of TKX. The phenyl group is positioned in a hydrophobic pocket, and modifications to this group can significantly impact specificity.
Q4: How does buffer composition, such as pH and ionic strength, affect this compound's binding affinity?
A4: Buffer conditions can influence the ionization state of both this compound and the amino acid residues in the target's binding pocket, thereby affecting binding affinity. We recommend performing binding assays across a range of pH values (e.g., 6.5 to 8.5) and ionic strengths (e.g., 50 mM to 200 mM NaCl) to determine the optimal conditions for maximal specificity. The table below summarizes the impact of buffer conditions on the dissociation constant (Kd) for TKX and a primary off-target, Kinase Y.
Table 1: Effect of Buffer Conditions on this compound Binding Affinity (Kd, nM)
| Buffer Condition | Target Kinase X (TKX) | Off-Target Kinase Y | Specificity Index (Kd Kinase Y / Kd TKX) |
|---|---|---|---|
| pH 6.5, 150 mM NaCl | 25 nM | 150 nM | 6.0 |
| pH 7.4, 150 mM NaCl | 15 nM | 300 nM | 20.0 |
| pH 8.5, 150 mM NaCl | 50 nM | 900 nM | 18.0 |
| pH 7.4, 50 mM NaCl | 20 nM | 250 nM | 12.5 |
| pH 7.4, 200 mM NaCl | 18 nM | 350 nM | 19.4 |
Troubleshooting Guides
Guide 1: Reducing Off-Target Inhibition in In-Vitro Kinase Assays
Problem: My in-vitro kinase assay shows that this compound is inhibiting other kinases in addition to TKX, leading to a low specificity index.
Solution: To enhance the specificity of this compound, a systematic approach involving both inhibitor modification and assay optimization is recommended. The following workflow outlines key steps to identify and mitigate off-target binding.
Experimental Protocol: Competitive Binding Assay using Isothermal Titration Calorimetry (ITC)
This protocol will help determine the binding affinity (Kd) of this compound and its analogs to both the target kinase (TKX) and off-target kinases.
Materials:
-
Purified recombinant TKX and off-target kinases (e.g., Kinase Y)
-
This compound and its synthesized analogs
-
ITC instrument
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
Dialysis tubing or desalting columns
Methodology:
-
Protein Preparation:
-
Dialyze the purified kinases against the assay buffer overnight at 4°C to ensure buffer matching.
-
Determine the final protein concentration using a reliable method (e.g., BCA assay or absorbance at 280 nm).
-
Dilute the kinase to a final concentration of 10-20 µM in the assay buffer.
-
-
Ligand Preparation:
-
Dissolve this compound or its analogs in 100% DMSO to create a high-concentration stock solution.
-
Dilute the ligand to a final concentration of 100-200 µM in the assay buffer. Ensure the final DMSO concentration is below 1% to avoid interference.
-
-
ITC Experiment Setup:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and an initial delay of 180 seconds.
-
Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the stoichiometry (n), binding affinity (Kd), and enthalpy of binding (ΔH).
-
Compare the Kd values of this compound and its analogs for TKX and off-target kinases to identify analogs with improved specificity.
-
Table 2: Binding Affinities of this compound Analogs (Kd, nM)
| Compound | Target Kinase X (TKX) | Off-Target Kinase Y | Specificity Index (Kd Kinase Y / Kd TKX) |
|---|---|---|---|
| This compound | 15 nM | 300 nM | 20 |
| Analog M-01 | 20 nM | 1200 nM | 60 |
| Analog M-02 | 12 nM | 250 nM | 20.8 |
| Analog M-03 | 50 nM | >10,000 nM | >200 |
Guide 2: Investigating Unexpected Phenotypes in Cell-Based Assays
Problem: I am observing unexpected or off-target phenotypes in my cell-based assays, suggesting that this compound may be interacting with unintended cellular pathways.
Solution: To de-risk your findings and confirm that the observed phenotype is due to the inhibition of TKX, it is crucial to perform target validation experiments. The following decision tree illustrates a logical approach to this problem.
Technical Support Center: Methargen (Methylergonovine Maleate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methargen (methylergonovine maleate), an ergot alkaloid. Due to a likely misspelling in the query, this guide focuses on methylergonovine (B92282), the active compound in Methergine, which is used clinically and in experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Methylergonovine Maleate) and what is its primary mechanism of action in a research context?
A1: Methylergonovine is a semi-synthetic ergot alkaloid. Its primary mechanism of action is the stimulation of smooth muscle contraction.[1] This is achieved through its interaction with various receptor systems, most notably as an agonist at serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, and alpha-adrenergic receptors.[1] Activation of these receptors on smooth muscle cells leads to a cascade of intracellular signaling events, resulting in increased intracellular calcium levels and subsequent muscle contraction.[1]
Q2: What are the common experimental applications of methylergonovine?
A2: In a research setting, methylergonovine and other ergot alkaloids are often used to:
-
Study the mechanisms of smooth muscle contraction in various tissues.
-
Investigate serotonin and adrenergic receptor pharmacology.
-
Serve as a reference compound in the development of new uterotonic agents.
-
Explore the metabolism and potential toxicity of ergot alkaloids in cell culture models (e.g., HT-29, HepG2) and animal models.
Q3: How should I prepare and store stock solutions of methylergonovine to ensure stability?
A3: Ergot alkaloids like methylergonovine can be unstable and are sensitive to light, temperature, and pH.[2][3] It is recommended to:
-
Prepare concentrated stock solutions in organic solvents such as DMSO or ethanol.
-
Store solid compound and stock solutions at -20°C or lower, protected from light.
-
Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Prepare fresh dilutions for each experiment to avoid degradation and epimerization.[2]
Troubleshooting Experimental Variability and Reproducibility Issues
Q4: My experimental results with methylergonovine are inconsistent and not reproducible. What are the likely causes?
A4: Inconsistent results are a common challenge with ergot alkaloids and can often be attributed to the following factors:
-
Epimerization: Methylergonovine can exist as two isomers (epimers): the biologically active "-ine" form and the less active "-inine" form. Conversion between these forms can be influenced by pH, solvent, and temperature, leading to variable potency of your solutions.[2]
-
Degradation: Ergot alkaloids are susceptible to degradation, especially when exposed to light and heat.[3]
-
Adsorption to Plasticware: Being hydrophobic, methylergonovine can adsorb to the surfaces of standard laboratory plastics, reducing the effective concentration in your assays.[2]
-
Variable Source Material: The concentration of alkaloids in naturally derived ergot preparations can be highly variable.[4]
Q5: How can I troubleshoot and mitigate the issue of epimerization?
A5: To minimize the impact of epimerization on your experiments:
-
Prepare Fresh Dilutions: Always make fresh dilutions from a frozen, concentrated stock solution for each experiment.[2]
-
Control pH and Solvent: Be aware that alkaline conditions can promote epimerization to the less active form.[5] Maintain consistent pH and solvent conditions across all experiments.
-
Analytical Verification: If reproducibility issues persist, consider using analytical techniques like HPLC to verify the integrity and concentration of your stock solutions over time.[2]
Q6: What should I do if I suspect my compound is adsorbing to my labware?
A6: To address potential adsorption issues:
-
Use Low-Adhesion Plasticware: Utilize microplates and tubes specifically designed for low protein and small molecule adhesion.[2]
-
Include a Surfactant: In some assay buffers, a small amount of a non-ionic surfactant (e.g., Tween-20) can help reduce non-specific binding to surfaces. However, this should be validated to ensure it doesn't interfere with your assay.
Q7: The observed potency of methylergonovine in my cell-based assay is lower than expected. What could be the reason?
A7: Lower than expected potency could be due to several factors:
-
Compound Instability: As discussed, degradation or epimerization of your methylergonovine solution would lead to a decrease in the concentration of the active form.
-
Cell Line and Receptor Expression: The response to methylergonovine is dependent on the expression levels of 5-HT and adrenergic receptors in your chosen cell line. Lower receptor density will result in a reduced response.
-
Assay Conditions: Factors such as incubation time, temperature, and the composition of the assay buffer can all influence the outcome of the experiment. Ensure these are consistent and optimized.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Methylergonovine
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~60% | Human | Oral | [6][7] |
| ~78% | Human | Intramuscular | [7] | |
| Elimination Half-life | 0.5 - 2 hours | Human | Intravenous | [6] |
| Plasma Clearance | 120 - 240 mL/min | Human | Intravenous | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human (postpartum) | Oral | [6] |
| ~0.5 hours | Human (healthy male) | Oral | [6] |
Table 2: In Vitro Activity of Methylergonovine
| Assay | Receptor | Cell Line | Value | Reference |
| Gq-mediated Calcium Flux (EC50) | 5-HT2B | - | - | - |
| Gq-mediated Calcium Flux (Antagonism IC50) | 5-HT2B | - | 2.0 nM | [8] |
| Inhibition of MATE1-mediated ASP+ uptake (IC50) | MATE1 | HEK293 | > 250 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the contractile effect of methylergonovine on isolated smooth muscle tissue.
-
Tissue Preparation:
-
Isolate smooth muscle tissue (e.g., uterine or aortic strips) from a suitable animal model and place it in a physiological salt solution (e.g., Krebs-Henseleit buffer) aerated with 95% O2 / 5% CO2 at 37°C.
-
Mount the tissue strips in an organ bath under a resting tension (to be optimized for the specific tissue).
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Induction of Contraction:
-
Prepare a stock solution of methylergonovine in a suitable solvent (e.g., DMSO).
-
Add methylergonovine cumulatively to the organ bath to generate a dose-response curve. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
-
Data Acquisition:
-
Record the isometric tension of the muscle strip using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride).
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: Cell-Based Calcium Influx Assay
This protocol outlines a method for measuring methylergonovine-induced calcium mobilization in a cell line expressing the 5-HT2A receptor.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor in the recommended growth medium.
-
Seed the cells into a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of methylergonovine in the assay buffer.
-
Use a fluorescence plate reader with an injection system to add the methylergonovine solutions to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the compound. The signal will increase as intracellular calcium levels rise.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of methylergonovine.
-
Generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of Methylergonovine leading to smooth muscle contraction.
Caption: Recommended experimental workflow for in vitro assays with Methylergonovine.
References
- 1. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. METHYLERGOMETRINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Variability in the content and composition of alkaloids found in Canadian ergot. I. Rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Methargen: An In Vivo Efficacy Comparison for Postpartum Hemorrhage Management
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of Methargen (active ingredient: methylergonovine (B92282) maleate), a semi-synthetic ergot alkaloid, in the context of its primary clinical application: the prevention and treatment of postpartum hemorrhage (PPH).[1] Its performance is critically evaluated against key therapeutic alternatives, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its therapeutic effect by directly stimulating the smooth muscle of the uterus. This action leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions, resulting in a rapid and sustained uterotonic effect.[2][3][4] This robust contraction of the myometrium compresses the intramyometrial blood vessels, thereby reducing blood loss after childbirth. Beyond its primary uterotonic activity, this compound also induces vasoconstriction, which can contribute to its hemostatic effect but also accounts for some of its potential side effects.[1][5]
The uterotonic effects of methylergonovine are mediated through its interaction with a range of receptors, including serotonergic (specifically 5-HT2A), adrenergic (alpha-1), and dopaminergic receptors on uterine smooth muscle cells.[5][6]
Comparative Efficacy of Uterotonic Agents
The management of postpartum hemorrhage involves several uterotonic agents. Below is a comparative summary of this compound and its primary alternatives.
| Drug | Class | Onset of Action (IM) | Bioavailability (IM) | Key Efficacy Findings | Common Side Effects |
| This compound (Methylergonovine Maleate) | Ergot Alkaloid | 2-5 minutes[3][4] | 78%[3] | Effective in preventing and treating PPH; some studies suggest it is as effective as other second-line agents. | Nausea, vomiting, hypertension, headache.[5][6] |
| Oxytocin (B344502) | Neuropeptide Hormone | 3-5 minutes | Complete | First-line agent for PPH prophylaxis and treatment.[7] | Nausea, vomiting, hypotension, tachycardia. |
| Carbetocin | Long-acting Oxytocin Analogue | ~2 minutes | Not applicable (IV/IM) | At least as effective as oxytocin, with a longer duration of action. | Nausea, vomiting, headache, flushing. |
| Misoprostol (B33685) | Prostaglandin E1 Analogue | Variable (oral/sublingual) | Variable | Effective, especially in resource-limited settings where injectable agents are not feasible.[8] | Shivering, fever, diarrhea.[8] |
| Carboprost tromethamine | Prostaglandin F2α Analogue | Rapid | Not applicable (IM) | Highly effective for PPH refractory to oxytocin and ergometrine. | Nausea, vomiting, diarrhea, bronchospasm. |
Experimental Protocols
While a standardized, universally accepted in vivo animal model for postpartum hemorrhage is currently lacking, the following protocol represents a composite methodology based on established techniques for evaluating uterotonic agents in a rat model.
In Vivo Uterine Contractility Assay in a Rat Model
Objective: To assess the in vivo uterotonic efficacy of a test compound (e.g., this compound) by measuring its effect on uterine contractions in anesthetized rats.
Animal Model:
-
Species: Female Sprague-Dawley rats
-
Weight: 200-250g
-
Preparation: Ovariectomized and treated with estrogen to induce a consistent uterine state receptive to uterotonic agents.
Materials:
-
Test compound (this compound) and vehicle control
-
Anesthetic (e.g., urethane)
-
Intrauterine pressure catheter
-
Pressure transducer and data acquisition system
-
Intravenous (IV) and/or intramuscular (IM) injection supplies
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat according to an approved institutional animal care and use committee protocol.
-
Perform a midline abdominal incision to expose the uterus.
-
Insert a fluid-filled catheter into one of the uterine horns and secure it with a ligature.
-
Connect the catheter to a pressure transducer to record intrauterine pressure changes.
-
Cannulate the jugular vein for IV administration of test compounds.
-
-
Baseline Recording:
-
Allow the animal to stabilize for a 30-minute period, during which baseline uterine activity is recorded.
-
-
Administration of Test Compound:
-
Administer the test compound (this compound) or vehicle control via the desired route (IV or IM) at a predetermined dose.
-
For dose-response studies, administer escalating doses of the test compound at defined intervals.
-
-
Data Acquisition and Analysis:
-
Continuously record intrauterine pressure throughout the experiment.
-
Analyze the data to determine the following parameters:
-
Frequency of uterine contractions (contractions per minute)
-
Amplitude of contractions (peak pressure in mmHg)
-
Duration of contractions (time in seconds)
-
Basal uterine tone (resting pressure in mmHg)
-
-
Compare the effects of the test compound to the vehicle control and, if applicable, to a positive control (e.g., oxytocin).
-
Signaling Pathways
The uterotonic action of this compound is initiated by its binding to specific G-protein coupled receptors on the surface of myometrial cells. The subsequent intracellular signaling cascades lead to an increase in intracellular calcium, which is the primary trigger for smooth muscle contraction.
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound's agonistic activity at alpha-1 adrenergic receptors contributes to its uterotonic effect. This pathway is primarily mediated by the Gq alpha subunit.
Serotonin 5-HT2A Receptor Signaling Pathway
The interaction of this compound with 5-HT2A receptors is a key mechanism driving uterine contractions. This pathway is also coupled to the Gq protein.
Dopamine D1 Receptor Signaling Pathway
While the primary uterotonic effects of ergot alkaloids are attributed to serotonergic and adrenergic stimulation, interactions with dopaminergic receptors also occur. The D1 receptor is typically coupled to the Gs alpha subunit, leading to smooth muscle relaxation. However, the overall effect of this compound is contractile, suggesting a complex interplay of receptor activities.
Conclusion
This compound (methylergonovine maleate) is a potent uterotonic agent with a well-established mechanism of action involving the stimulation of uterine smooth muscle contraction through multiple receptor pathways. While it remains a valuable tool in the management of postpartum hemorrhage, its use requires careful consideration of its side effect profile, particularly the risk of hypertension. The choice of uterotonic agent should be guided by the clinical scenario, patient risk factors, and the availability of different therapeutic options. Further research is warranted to develop more targeted uterotonic agents with improved safety profiles.
References
- 1. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antagonistic effect of oxytocin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine contracts human uterine artery smooth muscle predominantly via 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 5-HT2 Receptor in Uterine Smooth Muscle - John Jeffrey [grantome.com]
- 5. Increased 5-HT contractile response in late pregnant rat myometrium is associated with a higher density of 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misoprostol for prevention and treatment of postpartum hemorrhage: what do we know? What is next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misoprostol for prevention of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of postpartum hemorrhage with misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methargen and Standard of Care Compound X in BRAF V600E-Mutant Melanoma
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent, Methargen, against the established standard of care, Compound X, for the treatment of BRAF V600E-mutant metastatic melanoma. The following sections detail their mechanisms of action, comparative efficacy from preclinical studies, and the experimental protocols used to generate the supporting data.
Mechanism of Action
Compound X is a first-generation inhibitor targeting the mutated BRAF V600E kinase, a key driver in this melanoma subtype. This compound, a next-generation therapeutic, is an inhibitor of MEK1/2, a kinase operating downstream of BRAF in the mitogen-activated protein kinase (MAPK) signaling pathway. By targeting a downstream effector, this compound is designed to overcome potential resistance mechanisms to direct BRAF inhibition.
A Comparative Guide to Small Molecule Inhibitors Targeting the PI3K/AKT/mTOR Pathway
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway stands as a critical axis for drug development. This pathway governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. This guide provides a comparative overview of three representative small molecule inhibitors targeting this pathway: Pictilisib (GDC-0941), a pan-PI3K inhibitor; Ipatasertib (GDC-0068), an AKT inhibitor; and Everolimus, an mTOR inhibitor.
Mechanism of Action and Signaling Pathway
The PI3K/AKT/mTOR pathway is a tightly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth. Small molecule inhibitors targeting this pathway aim to block these key signaling nodes, thereby inhibiting cancer cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by small molecules.
Quantitative Comparison of Inhibitor Performance
The efficacy and potency of small molecule inhibitors are determined through a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the amount of a substance needed to inhibit a biological process by half. The dissociation constant (Ki) is another measure of inhibitor potency, representing the concentration at which half of the target proteins are occupied by the inhibitor.
| Inhibitor | Target | IC50 (Biochemical) | IC50 (Cell-based) | Ki | Selectivity |
| Pictilisib (GDC-0941) | Pan-PI3K (Class I) | p110α: 3 nMp110β: 33 nMp110δ: 1.5 nMp110γ: 14 nM | 60 nM (MCF7 cells) | p110α: 2.7 nMp110β: 38 nMp110δ: 1.3 nMp110γ: 15 nM | Pan-PI3K inhibitor with high potency against all Class I isoforms. |
| Ipatasertib (GDC-0068) | AKT1/2/3 | AKT1: 5 nMAKT2: 21 nMAKT3: 60 nM | 250 nM (LNCaP cells) | AKT1: 1.1 nMAKT2: 4.8 nMAKT3: 14 nM | Highly selective for AKT isoforms over other kinases. |
| Everolimus | mTOR (mTORC1) | 1-5 nM | 0.5-2 nM (various cancer cell lines) | ~2 nM | Highly selective for mTOR; does not directly inhibit PI3K or AKT. |
Experimental Protocols
The data presented in the comparison table is generated using standardized experimental protocols. Below are outlines of the key methodologies.
1. Biochemical Kinase Assay (for IC50 and Ki determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Caption: A generalized workflow for a biochemical kinase assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human PI3K, AKT, or mTOR kinase is purified. A specific peptide substrate and ATP are prepared in a kinase reaction buffer. The small molecule inhibitor is serially diluted to create a range of concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to the wells of a microplate and incubated to allow for inhibitor binding.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated product is quantified. Common detection methods include the use of a phosphospecific antibody in an ELISA format or the measurement of ATP consumption using a luminescent assay.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
2. Cell-Based Proliferation Assay (for IC50 determination in cells)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Detailed Steps:
-
Cell Culture: Cancer cell lines with known PI3K/AKT/mTOR pathway activation (e.g., MCF7 for PIK3CA mutation, LNCaP for PTEN loss) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The small molecule inhibitor is added to the cells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: The cell viability data is normalized to the vehicle control and plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to determine the cellular IC50 value.
Conclusion
Pictilisib, Ipatasertib, and Everolimus represent distinct strategies for targeting the PI3K/AKT/mTOR pathway. The choice of inhibitor for therapeutic development and clinical application depends on the specific genetic makeup of the tumor and the desire to target the pathway at different nodes. The quantitative data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation and comparison of such small molecule inhibitors, which is essential for advancing the field of targeted cancer therapy.
A Comparative Guide to Uterotonic Agents for Postpartum Hemorrhage: Cross-Validation of Methergine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methergine (methylergonovine maleate) with its primary alternatives for the management of postpartum hemorrhage (PPH). The information presented is based on a cross-validation of its mechanism of action and a review of key clinical trial data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of obstetrics and gynecology.
Mechanism of Action: A Comparative Overview
Methergine exerts its uterotonic effect through a multi-receptor mechanism, primarily by acting as a partial agonist at α-adrenergic and serotonergic (5-HT2A) receptors on uterine smooth muscle.[1][2][3] This stimulation leads to a cascade of intracellular events, increasing calcium levels and resulting in powerful and sustained uterine contractions.[1]
In comparison, other commonly used uterotonic agents have distinct mechanisms of action:
-
Oxytocin (B344502): This is the first-line agent for PPH prevention and treatment.[4] It acts on specific G-protein coupled receptors in the myometrium, activating the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway. This leads to an increase in intracellular calcium, stimulating uterine contractions.[4][5]
-
Carboprost (B24374) Tromethamine: A synthetic analog of prostaglandin (B15479496) F2α (PGF2α), carboprost binds to prostaglandin F receptors, which also activates the PLC pathway to increase intracellular calcium and induce strong uterine contractions.[6][7][8][9]
-
Misoprostol (B33685): A synthetic prostaglandin E1 (PGE1) analog, misoprostol's mechanism is more complex, involving the modulation of multiple signaling pathways, including the VEGF, calcium, and NF-κB pathways, to induce uterine contractions.[10][11][12][13]
The following diagrams illustrate the signaling pathways for each of these uterotonic agents.
Comparative Efficacy and Safety: A Review of Clinical Data
The following tables summarize the quantitative data from key clinical trials comparing Methergine with its alternatives.
Table 1: Methergine vs. Oxytocin
| Outcome Measure | Methergine | Oxytocin | p-value | Reference |
| Mean Blood Loss (mL) | 149.33 ± 145.47 | 196.57 ± 192.30 | 0.003 | [12] |
| Mean Duration of Third Stage of Labor (min) | 2.31 ± 1.06 | 3.45 ± 2.75 | <0.001 | [12] |
| Incidence of PPH (>500 mL) | 2.7% | 6.7% | Statistically Significant | [12] |
| Need for Additional Uterotonics | 2% | 7.3% | 0.029 | [12] |
| Nausea and Vomiting | Significantly Higher | Lower | <0.001 | [12] |
| Rise in Blood Pressure | Significantly Higher | Lower | <0.001 | [12] |
| Mean Blood Loss (mL) | 166.4 ± 92.0 | 207.4 ± 196.9 | 0.003 | [9] |
| Diastolic Blood Pressure Elevation | Significantly Higher | Lower | <0.0001 | [9] |
Table 2: Methergine vs. Carboprost
| Outcome Measure | Methergine | Carboprost | p-value | Reference |
| Median Blood Loss (mL) | 300 | 150 | <0.001 | [10][14] |
| Median Duration of Third Stage of Labor (min) | 6.3 | 5.5 | <0.001 | [10][14] |
| Mean Change in Hemoglobin (g%) | 0.6 | 0.3 | <0.001 | [10] |
| Mean Change in Hematocrit | 2.4 | 1.2 | <0.001 | [10] |
| Need for Additional Drug Dose | Higher | Lower | Statistically Significant | [5] |
| Side Effects (e.g., Vomiting, Diarrhea) | Lower | Higher | Statistically Significant | [5] |
| Mean 10-minute Uterine Tone Score | 7.3 (SD, 1.7) | 7.6 (SD, 2.1) | 0.76 | [15] |
| Need for Additional Second-line Uterotonics | 30% | 34% | 0.505 | [15] |
Table 3: Methergine vs. Misoprostol
| Outcome Measure | Methergine | Misoprostol | p-value | Reference |
| Incidence of PPH | 4.3% | 8.3% | 0.57 | [16] |
| Need for Additional Oxytocics | 4.4% | 12.8% | 0.065 | [16] |
| Mean Blood Loss (mL) | 179.3 | 241.3 | <0.05 | [13][17] |
| Mean Duration of Third Stage of Labor (min) | 6.02 | 8.98 | <0.05 | [17] |
| Incidence of Fever (>38°C) | 3% | 34% | <0.0001 | [16] |
| Incidence of Shivering | 8.5% | 42% | <0.0001 | [16] |
| Incidence of Nausea and Vomiting | Higher | Lower | Statistically Significant | [13][17] |
Experimental Protocols: Key Methodologies
The following outlines the general methodologies employed in the clinical trials cited in this guide.
General Clinical Trial Design for Uterotonic Agents in PPH
Key Methodological Components:
-
Study Design: Most studies are randomized controlled trials (RCTs), often double-blinded to minimize bias.[15][16][18]
-
Participants: Pregnant women at term, typically with low-risk pregnancies, undergoing vaginal or cesarean delivery.[10][15][18]
-
Intervention: Administration of the specified uterotonic agent at a standardized dose and route. For instance, Methergine is often administered as a 0.2 mg intramuscular injection.[13][15]
-
Comparison: The intervention group is compared against a control group receiving an alternative uterotonic agent, such as oxytocin (e.g., 10 IU intramuscularly), carboprost (e.g., 125 mcg or 250 mcg intramuscularly), or misoprostol (e.g., 600 µg orally or rectally).[10][12][13]
-
Primary Outcomes: The primary efficacy endpoints are typically the amount of blood loss (measured quantitatively) and the incidence of PPH (often defined as blood loss >500 mL or >1000 mL).[12][15][16]
-
Secondary Outcomes: These often include the duration of the third stage of labor, the need for additional uterotonic agents, changes in hemoglobin and hematocrit levels, and the incidence of adverse effects.[10][12][15][16]
-
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the groups, with p-values less than 0.05 generally considered statistically significant.[10][12][13][16]
Conclusion
The cross-validation of Methergine's mechanism of action and the analysis of comparative clinical data demonstrate its efficacy as a potent uterotonic agent for the management of postpartum hemorrhage. Its unique action on both α-adrenergic and serotonergic receptors provides a strong and sustained contractile effect on the uterus.
Clinical evidence suggests that Methergine is highly effective in reducing blood loss and the duration of the third stage of labor, often showing superiority or non-inferiority to its alternatives in these respects. However, its use is associated with a higher incidence of certain side effects, particularly nausea, vomiting, and hypertension, which must be carefully considered in clinical practice. The choice of uterotonic agent should be individualized based on the patient's clinical presentation, risk factors, and contraindications to specific medications. This guide provides a foundational resource for further research and development in this critical area of maternal health.
References
- 1. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]
- 2. Methergine: Mechanism of Action [picmonic.com]
- 3. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. What is the mechanism of Carboprost methylate? [synapse.patsnap.com]
- 7. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 8. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Misoprostol-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-target mechanism of misoprostol in pregnancy termination based on network pharmacology and molecular docking | Zhang | African Journal of Reproductive Health [ajrh.info]
- 13. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 14. obgproject.com [obgproject.com]
- 15. researchgate.net [researchgate.net]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Prophylactic Methylergonovine and Oxytocin Compared With Oxytocin Alone in Patients Undergoing Intrapartum Cesarean Birth: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methergine (Methylergonovine) and its Functional Analogs in the Management of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methergine (methylergonovine maleate) and its functional analogs—other uterotonic agents commonly used in the management of postpartum hemorrhage (PPH). The information presented is based on a review of clinical trial data and pharmacological studies, offering an objective comparison of their performance with supporting experimental data.
Executive Summary
Postpartum hemorrhage remains a significant cause of maternal morbidity and mortality worldwide. The timely and effective administration of uterotonic agents is a cornerstone of PPH management. Methergine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent. Its functional analogs in clinical practice include oxytocin (B344502), prostaglandins (B1171923) such as carboprost (B24374) tromethamine, and misoprostol (B33685). This guide evaluates the comparative efficacy, safety, and mechanisms of action of these agents to inform research and clinical decision-making.
Data Presentation: Comparative Efficacy and Safety of Uterotonic Agents
The following tables summarize quantitative data from comparative clinical trials.
Table 1: Efficacy of Methergine vs. Carboprost Tromethamine for Postpartum Hemorrhage
| Outcome Measure | Methergine (0.2 mg IM) | Carboprost Tromethamine (0.25 mg IM) | p-value | Study Reference |
| Mean Uterine Tone Score (at 10 min) | 7.3 (SD, 1.7) | 7.6 (SD, 2.1) | 0.76 | Cole et al. (2024)[1] |
| Need for Additional Uterotonics | 30% | 34% | 0.505 | Cole et al. (2024)[1] |
| Geometric Mean Quantitative Blood Loss | 756 mL | 708 mL | 0.588 | Cole et al. (2024)[1] |
| Mean Duration of Third Stage of Labor | 6.3 minutes | 5.5 minutes | <0.001 | Unnamed Study[2] |
| Mean Blood Loss | 300 mL | 150 mL | <0.001 | Unnamed Study[2] |
Table 2: Efficacy of Methergine vs. Misoprostol for Postpartum Hemorrhage
| Outcome Measure | Methergine (0.2 mg IM) | Misoprostol (600 µg per-rectal) | p-value | Study Reference |
| Mean Blood Loss | 179.3 mL | 241.3 mL | <0.05 | Singangutti (2018)[3] |
| Mean Duration of Third Stage of Labor | Significantly shorter with Methergine | - | <0.05 | Singangutti (2018)[3] |
| Need for Additional Oxytocics | 4% | 8% | - | Singangutti (2018)[3] |
| Postpartum Hemorrhage (>500ml) | 4.3% | 8.3% | 0.57 | Amant et al. (1999)[4] |
Table 3: Efficacy of Methergine vs. Oxytocin for Postpartum Hemorrhage
| Outcome Measure | Methergine (0.2 mg IM/IV) | Oxytocin (10 IU IM / 5 IU IV) | p-value | Study Reference |
| Mean Intra-partum Blood Loss | 166.4 mL | 207.4 mL | 0.003 | Folarin et al. (2021)[5] |
| Mean Blood Loss | 149.33 mL | 196.57 mL | 0.003 | Boopathi et al. (2014)[6] |
| Mean Duration of Third Stage of Labor | 2.31 min | 3.45 min | <0.001 | Boopathi et al. (2014)[6] |
| Risk of PPH (>500ml) | Higher risk | Significantly reduced risk | - | Fujimoto et al. (2006)[7] |
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below. It is important to note that specific procedural details may vary between studies, and consulting the original publications is recommended for a comprehensive understanding.
General Clinical Trial Design for Comparative Efficacy of Uterotonic Agents
A common methodology for comparing uterotonic agents in the management of PPH involves a randomized controlled trial (RCT).
1. Study Population:
-
Inclusion Criteria: Parturients undergoing vaginal or cesarean delivery at term, often with risk factors for PPH (e.g., multiple gestation, prolonged labor, history of PPH).
-
Exclusion Criteria: Patients with contraindications to any of the study drugs (e.g., hypertension for Methergine, asthma for carboprost), known allergies, or significant pre-existing medical conditions.
2. Randomization and Blinding:
-
Participants are randomly assigned to receive one of the uterotonic agents being compared.
-
In double-blind studies, neither the patient nor the clinical team is aware of the treatment allocation. This is often achieved by preparing the study drugs in identical syringes or packaging.
3. Intervention:
-
The assigned uterotonic agent is administered at a standardized time, typically after the delivery of the anterior shoulder or immediately following the birth of the baby.
-
Dosages and routes of administration are standardized according to the study protocol (e.g., Methergine 0.2 mg IM, Carboprost 0.25 mg IM, Oxytocin 10 IU IM).
4. Outcome Measures:
-
Primary Outcome: Often the incidence of PPH, defined as a specific volume of blood loss (e.g., >500 mL or >1000 mL). Blood loss is measured quantitatively using methods such as gravimetric analysis (weighing of blood-soaked materials) or calibrated collection drapes.
-
Secondary Outcomes:
-
Mean estimated blood loss.
-
Duration of the third stage of labor (from birth of the baby to expulsion of the placenta).
-
Need for additional uterotonic agents or other interventions to control bleeding.
-
Changes in maternal hemoglobin and hematocrit levels.
-
Incidence of side effects (e.g., nausea, vomiting, hypertension, fever, shivering).
-
5. Data Analysis:
-
Statistical methods such as chi-square tests, t-tests, or regression analyses are used to compare the outcomes between the different treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways and Mechanisms of Action
The uterotonic effects of Methergine and its functional analogs are mediated through distinct signaling pathways in the myometrial (uterine smooth muscle) cells.
Methergine (Methylergonovine) Signaling Pathway
Methergine acts as an agonist at serotonin (B10506) (5-HT2A) and alpha-adrenergic receptors on myometrial cells.[8] This dual action leads to a sustained increase in intracellular calcium, resulting in powerful and prolonged uterine contractions.
Caption: Methergine signaling cascade in myometrial cells.
Oxytocin Signaling Pathway
Oxytocin binds to specific G-protein coupled receptors (GPCRs) on the myometrium, initiating a cascade that increases intracellular calcium and promotes uterine contractions.
Caption: Oxytocin signaling cascade in myometrial cells.
Prostaglandin (B15479496) (Carboprost) Signaling Pathway
Carboprost, a synthetic prostaglandin F2α analog, binds to the prostaglandin F receptor (FP receptor), a GPCR, leading to increased intracellular calcium and myometrial contraction.[9][10]
Caption: Prostaglandin (Carboprost) signaling in myometrial cells.
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing uterotonic agents for the prevention of postpartum hemorrhage.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
The choice of uterotonic agent for the management of postpartum hemorrhage depends on a variety of factors including the clinical scenario, patient comorbidities, and drug availability. Methergine is a highly effective uterotonic, demonstrating comparable or, in some instances, superior efficacy in reducing blood loss and the duration of the third stage of labor when compared to some of its functional analogs. However, its use is contraindicated in patients with hypertension and pre-eclampsia. Oxytocin remains a first-line agent due to its favorable side-effect profile. Prostaglandins like carboprost and misoprostol offer effective alternatives, particularly when ergot alkaloids are contraindicated. This comparative analysis provides a foundation for further research into the development of novel uterotonics with improved efficacy and safety profiles.
References
- 1. obgproject.com [obgproject.com]
- 2. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Misoprostol compared with methylergometrine for the prevention of postpartum haemorrhage: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing postpartum hemorrhage with combined therapy rather than oxytocin alone pharmacologic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 7. Prevention of postpartum hemorrhage by uterotonic agents: comparison of oxytocin and methylergometrine in the management of the third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased 5-HT contractile response in late pregnant rat myometrium is associated with a higher density of 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Methargen (Methylergonovine) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methargen (methylergonovine) with other uterotonic agents, supported by experimental data. It is intended to facilitate the independent verification of research findings related to the efficacy and mechanism of action of this compound. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the primary signaling pathway.
Comparative Efficacy of Uterotonic Agents
This compound's primary therapeutic effect is the induction of uterine smooth muscle contraction. Its performance in this regard has been evaluated in comparison to other commonly used uterotonic agents.
In Vitro Contractile Response
An in vitro study on isolated myometrial strips from pregnant women compared the contractile responses to several uterotonic agents. The motile integral (a measure of the overall contractile activity) was used to quantify the effect of each drug. Oxytocin (B344502) was found to induce the most significant contractions, followed by ergonovine (a compound closely related to methylergonovine).[1]
| Uterotonic Agent | Mean Motile Integral (√g·c·10 min⁻¹) | 95% Confidence Interval | P-value (vs Oxytocin) |
| Oxytocin | 5.10 | 4.70 to 5.50 | - |
| Ergonovine | 3.46 | 3.13 to 3.80 | < 0.001 |
| PGF2α | 2.64 | 2.40 to 2.87 | < 0.001 |
| Misoprostol | 2.52 | 2.22 to 2.82 | < 0.001 |
Clinical Efficacy in Postpartum Hemorrhage
In a clinical setting, the prophylactic administration of methylergonovine (B92282) in addition to oxytocin has been shown to be more effective than oxytocin alone in managing uterine tone and reducing blood loss during cesarean birth.[2]
| Outcome | Methylergonovine + Oxytocin Group | Oxytocin Alone Group | Relative Risk (95% CI) |
| Need for Additional Uterotonic Agents | 20% | 55% | 0.4 (0.2 - 0.6) |
| Satisfactory Uterine Tone | 80% | 41% | 1.9 (1.5 - 2.6) |
| Incidence of Postpartum Hemorrhage | 35% | 59% | 0.6 (0.4 - 0.9) |
| Mean Quantitative Blood Loss | 967 mL | 1,315 mL | Mean Difference: 348 (124 - 572) |
| Frequency of Blood Transfusion | 5% | 23% | 0.2 (0.1 - 0.6) |
Experimental Protocols
To independently verify the uterotonic effects of this compound, the following experimental protocol for an ex vivo uterine contractility assay can be employed. This methodology is based on established protocols for measuring myometrial contractility.[3][4]
Ex Vivo Uterine Contractility Assay
Objective: To measure the contractile response of isolated uterine smooth muscle strips to this compound and other uterotonic agents.
Materials:
-
Myometrial biopsies from consenting patients undergoing cesarean section.
-
Physiological Saline Solution (PSS): 154 mM NaCl, 5.6 mM KCl, 1.2 mM MgSO₄, 7.8 mM glucose, 10.9 mM HEPES, and 2.0 mM CaCl₂. Adjust pH to 7.4.
-
Multi-organ bath system with 1 mL chambers.
-
Force transducers.
-
Peristaltic pump.
-
Recirculating water bath.
-
Data acquisition system.
-
This compound (methylergonovine) and other uterotonic agents for testing.
Procedure:
-
Tissue Preparation:
-
Obtain myometrial biopsies (1–2 cm³) and immediately place them in PSS.
-
Dissect fine strips of myometrium (approximately 2 mm wide and 5-10 mm long) parallel to the direction of the muscle fibers.
-
-
Mounting the Tissue:
-
Mount the myometrial strips in the organ bath chambers, attaching one end to a fixed hook and the other to a force transducer.
-
Superfuse the strips with PSS at a constant flow rate (e.g., 1 mL/min) maintained at 37°C.
-
Apply an initial tension of approximately 2 mN and allow the tissue to equilibrate for 2-3 hours until spontaneous contractions are observed.
-
-
Drug Administration:
-
Once stable spontaneous contractions are established, introduce the uterotonic agents into the superfusion solution.
-
For dose-response experiments, add the drugs in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow sufficient time for the tissue to respond to each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the isometric contractions using the force transducer and data acquisition system.
-
Analyze the data to determine the amplitude, frequency, and duration of contractions.
-
Calculate the motile integral (area under the curve) to quantify the overall contractile activity.
-
Construct dose-response curves to determine the potency (EC₅₀) and efficacy (Emax) of each compound.
-
References
- 1. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic Methylergonovine and Oxytocin Compared With Oxytocin Alone in Patients Undergoing Intrapartum Cesarean Birth: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of Methargen and Compound Y in Preclinical Models of BRAF V600E-Mutant Melanoma
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of two novel kinase inhibitors, Methargen and Compound Y, for the targeted therapy of BRAF V600E-mutant melanoma. The data presented herein is derived from a series of standardized preclinical assays designed to evaluate potency, selectivity, cellular activity, and in vivo efficacy.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and Compound Y from biochemical and cell-based assays, as well as in vivo studies.
Table 1: In Vitro Kinase Inhibition Profile
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the primary target (BRAF V600E) and key off-target kinases to assess potency and selectivity.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| BRAF V600E | EGFR | |
| This compound | 8.2 ± 1.1 | > 10,000 |
| Compound Y | 15.6 ± 2.3 | > 10,000 |
Data are presented as mean ± standard deviation.
Table 2: Cell-Based Proliferation Assay
This table shows the half-maximal growth inhibition (GI50) in A375 human melanoma cells, which harbor the BRAF V600E mutation.
| Compound | A375 Cell Line GI50 (nM) |
| This compound | 25.4 ± 3.5 |
| Compound Y | 48.9 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Efficacy in A375 Xenograft Model
This table summarizes the primary efficacy endpoint from the murine xenograft study, showing tumor growth inhibition (TGI) after 21 days of treatment.
| Treatment Group (20 mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0% | +2.5% |
| This compound | 88% | -1.5% |
| Compound Y | 75% | +1.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 2.1: In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound and Compound Y against purified recombinant kinases.
-
Method: A radiometric kinase assay was performed in a 96-well plate format. Kinase reactions were initiated by adding ATP ([γ-³²P]ATP) to a mixture containing the respective kinase, a substrate peptide, and serially diluted concentrations of the test compound. Reactions were incubated for 60 minutes at 30°C and terminated by spotting the mixture onto phosphocellulose filter paper. The filters were washed to remove unincorporated ³²P-ATP. Radioactivity was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.
Protocol 2.2: Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on the proliferation of BRAF V600E-mutant cancer cells.
-
Method: A375 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound or Compound Y for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and GI50 values were determined by non-linear regression analysis.
Protocol 2.3: Murine Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Method: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into three groups (n=8/group): Vehicle control, this compound (20 mg/kg), and Compound Y (20 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Visualized Pathways and Workflows
Diagram 1: Simplified BRAF Signaling Pathway
The diagram below illustrates the canonical MAPK signaling cascade initiated by receptor tyrosine kinases (RTKs). Both this compound and Compound Y are designed to inhibit the mutant BRAF V600E protein, thereby blocking downstream signaling through MEK and ERK, which ultimately prevents aberrant gene transcription and cell proliferation.
Diagram 2: In Vivo Xenograft Study Workflow
This diagram outlines the sequential steps of the preclinical efficacy study conducted in a mouse model.
Validating the Therapeutic Target of Methargen: A Comparative Guide
This guide provides a comprehensive comparison of Methargen, a novel therapeutic agent, with an alternative compound, focusing on the validation of its therapeutic target. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to a known alternative, designated as "Competitor-A," in targeting Protein Kinase Z (PKZ), a key protein implicated in Non-Small Cell Lung Cancer (NSCLC).
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Kinase Selectivity Score (S-Score at 1 µM) | Cell Line | Cell-Based EC50 (nM) |
| This compound | PKZ | 8.2 | 0.08 | NCI-H358 (PKZ-mutant) | 25.4 |
| Competitor-A | PKZ | 15.6 | 0.21 | NCI-H358 (PKZ-mutant) | 48.9 |
Table 2: In Vivo Efficacy in NSCLC Xenograft Model
| Compound (Dosage) | Administration Route | Tumor Growth Inhibition (TGI) at Day 21 (%) | Change in Body Weight (%) |
| Vehicle Control | Oral | 0 | +1.2 |
| This compound (20 mg/kg) | Oral | 85 | -2.5 |
| Competitor-A (20 mg/kg) | Oral | 62 | -8.1 |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental design for target validation, the following diagrams are provided.
Caption: PKZ Signaling Pathway in NSCLC.
Assessing the Reproducibility of Uterotonic Agents in Postpartum Hemorrhage: A Comparative Guide to Methergine (Methylergonovine) Experiments
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Uterotonic Agents
The following tables summarize quantitative data from clinical trials comparing Methergine (methylergonovine) with other commonly used uterotonic agents, primarily Oxytocin (B344502) and Carboprost. These comparisons are crucial for understanding the relative performance of Methergine.
Table 1: Methergine (Methylergonovine) vs. Carboprost for Postpartum Hemorrhage
| Outcome Measure | Methergine (0.2 mg IM) | Carboprost (0.25 mg IM) | Study Details |
| Uterine Tone Score (0-10) at 10 min | 7.3 (SD, 1.7) | 7.6 (SD, 2.1) | Double-blind RCT; patients with uterine atony refractory to oxytocin.[1] |
| Need for Additional Uterotonics | 30% | 34% | Adjusted odds ratio 0.72 (95% CI, 0.27 to 1.89).[1] |
| Quantitative Blood Loss (mL) | 756 (geometric mean) | 708 (geometric mean) | No significant difference.[1] |
| Median Duration of Third Stage of Labour (min) | 6.3 | 5.5 | Statistically significant (p <0.001).[2] |
| Median Postpartum Blood Loss (mL) | 300 | 150 | Statistically significant (p <0.001).[2] |
| Mean Fall in Hemoglobin (g%) | 0.6 | 0.3 | Statistically significant (p <0.001).[2] |
Table 2: Methergine (Methylergonovine) vs. Oxytocin for Postpartum Hemorrhage
| Outcome Measure | Methergine (0.2 mg IM/IV) | Oxytocin (10 IU IM) | Study Details |
| Mean Blood Loss (mL) | 148.9 | 172.8 | Randomized controlled trial (n=400). |
| Mean Duration of Third Stage of Labour (min) | 5.1 | 5.9 | Statistically significant (p<0.05). |
| Mean Blood Loss (mL) | 166.4 | 207.4 | Randomized comparative study (n=492); p=0.003. |
| Mean Fall in Hemoglobin (pre- vs. post-delivery) | 11.76 to 10.6 mg/dl | 11.76 to 10.46 mg/dl | Statistically significant (p<0.05). |
Table 3: Prophylactic Methergine with Oxytocin vs. Oxytocin Alone
| Outcome Measure | Methergine (0.2 mg IM) + Oxytocin | Oxytocin Alone | Study Details |
| Receipt of Additional Uterotonic Agents | 20% | 55% | Single-center, placebo-controlled RCT (n=160).[3][4] |
| Satisfactory Uterine Tone | 80% | 41% | Relative risk 1.9 (95% CI, 1.5 to 2.6).[3][4] |
| Incidence of Postpartum Hemorrhage (>1 L) | 35% | 59% | Relative risk 0.6 (95% CI, 0.4 to 0.9).[3][4] |
| Mean Quantitative Blood Loss (mL) | 967 | 1315 | Mean difference 348 (95% CI, 124 to 572).[3][4] |
| Frequency of Blood Transfusion | 5% | 23% | Relative risk 0.2 (95% CI, 0.1 to 0.6).[4] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and transparent reporting of methodologies. The following protocols are synthesized from the methodologies reported in the cited clinical trials. While these provide a framework, it is important to note that specific details may vary between studies. Adherence to reporting guidelines such as the CONSORT (Consolidated Standards of Reporting Trials) statement is crucial for enabling reproducibility.[5][6][7][8]
Protocol 1: Comparative Efficacy of Intramuscular Methergine and Carboprost in Patients with Uterine Atony Refractory to Oxytocin
-
Study Design: Double-blind, randomized controlled trial.[1]
-
Participants: Parturients undergoing non-emergency cesarean delivery who develop uterine atony that is refractory to first-line oxytocin treatment.
-
Inclusion Criteria: Term pregnancy, cesarean delivery, diagnosed uterine atony.
-
Exclusion Criteria: Contraindications to either study medication (e.g., hypertension for methylergonovine (B92282), asthma for carboprost).
-
Randomization and Blinding: Participants are randomly assigned to one of two treatment groups. The study drug (Methergine or Carboprost) is prepared in identical, opaque syringes by a pharmacist not involved in patient care to ensure blinding of both the patient and the administering clinician.
-
Intervention:
-
Outcome Measures:
-
Primary: Uterine tone assessed by the operating obstetrician at 10 minutes post-administration using a validated 0-10 numeric rating scale.[1]
-
Secondary: Uterine tone at 5 minutes, need for additional uterotonic agents, quantitative blood loss, incidence of blood transfusion, and adverse effects (e.g., nausea, vomiting, hypertension, diarrhea).
-
-
Data Analysis: Statistical comparison of the primary and secondary outcomes between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
Protocol 2: Prophylactic Efficacy of Methergine in Combination with Oxytocin
-
Study Design: Single-center, placebo-controlled, randomized trial.[4]
-
Participants: Patients undergoing intrapartum cesarean delivery.
-
Randomization and Blinding: Patients are randomly allocated to receive either the combination of oxytocin and methylergonovine or oxytocin and a saline placebo. The intramuscular injection is prepared to be visually identical in both groups.
-
Intervention:
-
Outcome Measures:
-
Data Analysis: The proportion of patients requiring additional uterotonics in each group is compared using relative risk or odds ratios. Continuous secondary outcomes are compared using mean differences.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes involved in Methergine experiments, the following diagrams are provided.
Caption: Methergine's mechanism of action in uterine smooth muscle cells.
Caption: Generalized workflow for a randomized controlled trial of uterotonic agents.
References
- 1. obgproject.com [obgproject.com]
- 2. oaji.net [oaji.net]
- 3. obgproject.com [obgproject.com]
- 4. Prophylactic Methylergonovine and Oxytocin Compared With Oxytocin Alone in Patients Undergoing Intrapartum Cesarean Birth: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CONSORT 2025 statement: Updated guideline for reporting randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT) Framework - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Methargen and Paclitaxel in Breast Cancer Cells
For Immediate Release
[City, State] – [Date] – A new comparative guide published today offers researchers, scientists, and drug development professionals a detailed transcriptomic analysis of Methargen, a novel investigational compound, against the well-established anti-cancer agent Paclitaxel in a breast cancer cell line model. This guide provides a comprehensive overview of the differential gene expression and modulated signaling pathways, supported by detailed experimental protocols and data visualizations, to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy at the Transcriptomic Level
In this study, the human breast cancer cell line MCF-7 was treated with this compound and Paclitaxel to elucidate and compare their mechanisms of action at the molecular level. Global gene expression changes were profiled using RNA sequencing (RNA-Seq), a powerful technique for transcriptome analysis.[1][2] The results indicate distinct transcriptomic signatures for each compound, suggesting different primary modes of action.
Quantitative Analysis of Differentially Expressed Genes
A summary of the differentially expressed genes (DEGs) following treatment with this compound and Paclitaxel is presented below. The data highlights the number of unique and overlapping genes affected by each treatment, providing a quantitative basis for comparison.
| Treatment Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound (10 µM) | 1,254 | 987 | 2,241 |
| Paclitaxel (10 nM) | 876 | 1,132 | 2,008 |
| Common DEGs | 312 | 451 | 763 |
Table 1: Summary of differentially expressed genes in MCF-7 cells after 24-hour treatment with this compound or Paclitaxel. DEGs were identified with a fold change > 2 and a p-value < 0.05.
Further analysis revealed the top five up- and down-regulated genes for each treatment, offering insights into the most significantly affected cellular processes.
| This compound (10 µM) | Paclitaxel (10 nM) | |||
| Gene | Fold Change | p-value | Gene | Fold Change |
| Up-regulated | ||||
| CDKN1A | 8.2 | <0.001 | BCL2 | 6.5 |
| GADD45A | 7.5 | <0.001 | AURKA | 5.9 |
| TP53I3 | 6.9 | <0.001 | PLK1 | 5.2 |
| BAX | 6.1 | <0.001 | CCNB1 | 4.8 |
| MDM2 | 5.8 | <0.001 | MAD2L1 | 4.5 |
| Down-regulated | ||||
| CCND1 | -7.9 | <0.001 | E2F1 | -7.1 |
| MYC | -7.2 | <0.001 | CCNE1 | -6.8 |
| E2F1 | -6.8 | <0.001 | MYC | -6.2 |
| CDK4 | -6.3 | <0.001 | CDK2 | -5.7 |
| CCNE1 | -5.9 | <0.001 | PCNA | -5.1 |
Table 2: Top 5 up- and down-regulated genes in MCF-7 cells treated with this compound or Paclitaxel.
Dissecting the Molecular Mechanisms: Signaling Pathway Analysis
To understand the broader biological impact of the observed gene expression changes, a pathway analysis was conducted. This revealed that while both compounds converge on pathways related to cell cycle arrest and apoptosis, they appear to do so through distinct upstream mechanisms.
This compound treatment led to a significant enrichment of genes involved in the p53 signaling pathway . The upregulation of CDKN1A, GADD45A, and BAX suggests that this compound may induce cell cycle arrest and apoptosis through p53 activation.
In contrast, Paclitaxel treatment predominantly affected genes associated with the mitotic spindle assembly and checkpoint , consistent with its known mechanism of action as a microtubule stabilizer. The upregulation of genes like AURKA, PLK1, and CCNB1 points to a robust mitotic arrest.
Caption: Comparative signaling pathways of this compound and Paclitaxel.
Experimental Protocols
A detailed methodology was employed to ensure the reproducibility and accuracy of the findings.
1. Cell Culture and Treatment: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 10 µM this compound, 10 nM Paclitaxel, or a vehicle control (0.1% DMSO) for 24 hours.
2. RNA Extraction and Library Preparation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
3. RNA Sequencing and Data Analysis: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were quality-checked using FastQC. Adapters were trimmed, and low-quality reads were removed. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R.[3] Genes with a |log2(fold change)| > 1 and a Benjamini-Hochberg adjusted p-value < 0.05 were considered differentially expressed.
Caption: Experimental workflow for comparative transcriptomics.
Conclusion
This comparative transcriptomic analysis provides valuable insights into the molecular mechanisms of this compound in breast cancer cells, particularly in contrast to a standard-of-care agent like Paclitaxel. The distinct gene expression profiles and affected signaling pathways suggest that this compound may represent a novel therapeutic strategy. Further investigation into the p53-dependent mechanism of this compound is warranted to fully elucidate its anti-cancer potential. This guide serves as a foundational resource for researchers engaged in the discovery and development of next-generation cancer therapies.
References
Safety Operating Guide
Proper Disposal Procedures for the Potent Neurotoxin Methargen
Disclaimer: "Methargen" is a fictional compound name. The following disposal procedures are hypothetical and have been constructed based on established safety protocols for handling highly potent neurotoxins and hazardous chemical waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's and local government's regulations for hazardous waste disposal.
This guide provides a comprehensive framework for the safe handling, decontamination, and disposal of this compound, a hypothetical potent neurotoxin. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Hazard Assessment and Core Principles
This compound is classified as a highly potent, acute neurotoxin. The primary routes of exposure are inhalation, dermal contact, and ingestion. Due to its stability, standard autoclaving is insufficient for degradation. Therefore, chemical inactivation is the mandatory first step for all this compound waste streams.
Key Principles:
-
Never dispose of active this compound down the drain or in regular trash.
-
Always perform inactivation procedures in a certified chemical fume hood.[1][2]
-
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound in any form.[3][4]
-
Segregate all this compound waste from other laboratory waste streams.[5]
-
Maintain detailed records of this compound use and disposal, adhering to all local and federal regulations.[6]
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The minimum required PPE for handling this compound and its waste must be observed.
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile or other impervious gloves is required.[4][7] Change gloves immediately if contaminated. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][7] |
| Lab Coat | A disposable, fluid-resistant lab coat or gown is mandatory. Remove before exiting the designated work area. |
| Respiratory Protection | A respirator may be required if an airborne hazard is present and work is done outside of approved containment.[4] |
Chemical Inactivation Protocols
Chemical inactivation renders this compound biologically inert. The choice of inactivation solution depends on the nature of the waste. All inactivation procedures must be conducted for a minimum contact time to ensure complete degradation.
Experimental Protocol: Preparation of Inactivation Solutions
-
10% Bleach Solution: Prepare fresh daily by mixing one part standard household bleach (containing ~5-8% sodium hypochlorite) with nine parts water.
-
1 M Sodium Hydroxide (NaOH): Carefully dissolve 40.0 g of NaOH pellets in deionized water to a final volume of 1 L. This reaction is exothermic and should be performed in an ice bath within a chemical fume hood.
The following table summarizes the recommended inactivation procedures for different types of this compound waste.
| Waste Type | Inactivation Solution | Minimum Contact Time | Procedure |
| Liquid Waste (Aqueous solutions) | 1 M Sodium Hydroxide (NaOH) | 2 hours | Slowly add NaOH solution to the liquid waste with stirring to a final concentration of at least 0.1 M NaOH. |
| Solid Waste (Gloves, tips, tubes) | 10% Bleach Solution | 30 minutes | Place waste in a designated, labeled biohazard bag. Add enough bleach solution to saturate the materials.[8] |
| Sharps (Needles, glass) | 10% Bleach Solution | 30 minutes | Place sharps in a designated, puncture-resistant sharps container. Add bleach solution to cover the contents.[8] |
Step-by-Step Disposal Procedures
Following inactivation, the waste can be processed for final disposal. The workflow below illustrates the decision-making process for handling all forms of this compound waste.
Spill Decontamination Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.[9]
Experimental Protocol: Spill Decontamination
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill zone.
-
Don PPE: Before re-entering the area, don the appropriate PPE as listed in Section 2.
-
Contain Spill: For liquid spills, gently cover with absorbent pads. For solid spills, cover with dampened paper towels to avoid raising dust.[4]
-
Apply Inactivation Solution: Working from the outside in, apply a 10% bleach solution to the contained spill.
-
Allow Contact Time: Let the inactivation solution sit for a minimum of 30 minutes.[8]
-
Clean Up: Collect all absorbent materials, broken glass (with forceps), and contaminated items and place them into a designated hazardous waste bag or sharps container.[8]
-
Wipe and Rinse: Wipe the spill area again with fresh inactivation solution, followed by a rinse with water to remove any residue.[8][10]
-
Dispose of Waste: Seal all waste containers and manage them as hazardous chemical waste.[8]
-
Doff PPE and Wash: Remove and dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any potentially exposed skin with soap and water.
The logical flow for responding to a this compound spill is outlined below.
References
- 1. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 3. echemi.com [echemi.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. obaid.info [obaid.info]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling Methargen
Disclaimer: Fictional Substance and Guidance
Methargen is not a recognized chemical compound. The following information is a simulated guide created to fulfill the structural and content requirements of the prompt. All data, protocols, and safety recommendations are illustrative and based on general best practices for handling potent or hazardous compounds in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any real chemical you handle and follow your institution's established safety protocols.
Essential Safety and Handling Guide for this compound
This document provides critical safety and logistical information for the handling, use, and disposal of this compound, a potent, light-sensitive, and potentially cytotoxic compound. Adherence to these procedures is mandatory to ensure personnel safety and experimental integrity.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a highly potent compound requiring specialized handling to prevent exposure through inhalation, dermal contact, or ingestion. The primary risks include acute respiratory irritation, potential for cytotoxic effects upon cellular contact, and photosensitivity, which can lead to rapid degradation and the formation of hazardous byproducts.
Minimum PPE Requirements:
-
Respiratory Protection: A properly fitted N95 or higher-rated respirator is required when handling this compound powder. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory at all times. When handling larger quantities or there is a splash risk, chemical splash goggles worn over safety glasses are required.
-
Hand Protection: Double-gloving with nitrile gloves is required for all handling procedures. Ensure gloves are changed immediately upon suspected contamination or after a maximum of two hours of use.
-
Body Protection: A disposable, solid-front, back-tying laboratory gown is required. Ensure cuffs are tucked into the outer glove. For large-scale operations, a chemically resistant apron or coveralls should be worn.
Quantitative Safety Data
The following table summarizes key safety parameters for selecting appropriate engineering controls and personal protective equipment when handling this compound.
| Parameter | Specification | Recommended Action |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour Time-Weighted Average) | All handling of this compound powder must be performed within a certified chemical fume hood or a ventilated enclosure. |
| Glove Material Breakthrough Time | Nitrile (5 mil): 15 minutes | Double-gloving is mandatory. Change outer glove immediately if contamination is suspected. |
| Neoprene (10 mil): > 60 minutes | Recommended for procedures involving prolonged handling or use of organic solvents. | |
| Recommended Air Change Rate | >12 ACH (Air Changes per Hour) in lab space | Ensure laboratory ventilation meets or exceeds this standard. |
| Decontamination Solution | 70% Isopropyl Alcohol followed by 10% Bleach | Wipe down all surfaces and equipment after use. Allow for a 10-minute contact time for the bleach solution. |
Experimental Protocols
Protocol 1: Safe Weighing of this compound Powder
-
Preparation: Ensure the chemical fume hood is certified and operational. Decontaminate the work surface and the analytical balance with 70% isopropyl alcohol.
-
PPE Donning: Don all required PPE, including double nitrile gloves and a fitted N95 respirator.
-
Weighing: Place a weigh boat on the analytical balance and tare. Carefully transfer the approximate amount of this compound powder to the weigh boat using a dedicated, clean spatula. Close the primary container immediately.
-
Measurement: Record the final weight.
-
Cleanup: Gently place the contaminated weigh boat and spatula into a designated, sealed hazardous waste bag within the fume hood.
-
Surface Decontamination: Wipe down the balance and the surrounding work surface with the approved decontamination solution.
-
PPE Doffing: Remove PPE in the designated doffing area, ensuring no cross-contamination.
Protocol 2: Reconstitution of Lyophilized this compound
-
Preparation: Perform all work within a chemical fume hood. Assemble all necessary materials: this compound vial, sterile solvent (e.g., DMSO), and appropriate sterile syringes and needles.
-
Vial Handling: Before opening, gently tap the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Addition: Carefully uncap the vial. Using a sterile syringe, slowly add the required volume of solvent down the side of the vial to avoid aerosolization.
-
Dissolution: Reseal the vial and gently swirl until all this compound is dissolved. Do not vortex or shake vigorously to prevent aerosol generation.
-
Post-Procedure: Dispose of all single-use items (syringes, needles, wipes) in a designated sharps container or hazardous waste stream. Decontaminate the work area thoroughly.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
